3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide
Description
BenchChem offers high-quality 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1342065-98-8 |
|---|---|
Molecular Formula |
C7H11N3O2S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
5-cyclopropyl-2-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-10-7(13(8,11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H2,8,11,12) |
InChI Key |
OZIMNISHAQLNJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide chemical structure
Executive Summary
3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide (Formula: C7H11N3O2S; MW: 201.25 Da) is a privileged heterocyclic scaffold in medicinal chemistry and agrochemical discovery. Structurally, it combines a pyrazole core with a lipophilic cyclopropyl moiety and a polar sulfonamide "warhead."[1] This specific substitution pattern—1-methyl, 3-cyclopropyl, 5-sulfonamido—is engineered to balance metabolic stability, solubility, and target affinity.
It serves as a critical fragment in the development of kinase inhibitors (e.g., BRAF, JAK), GPCR ligands , and herbicides (e.g., benzoylpyrazole analogs like Prochlorosulfone).[1] The cyclopropyl group provides steric bulk and conformational restriction without the metabolic liability of an isopropyl group, while the sulfonamide at the 5-position acts as a key hydrogen-bond donor/acceptor for active site interactions.
Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The molecule features a 1,3,5-substitution pattern on the pyrazole ring.[1] The regiochemistry is critical: the methyl group on N1 directs the electronic properties of the ring, making C5 the preferred site for functionalization via lithiation or electrophilic substitution pathways.[1]
Table 1: Physicochemical Properties
| Property | Value | biological Relevance |
| Molecular Formula | C7H11N3O2S | Fragment-based drug discovery (FBDD) core. |
| Molecular Weight | 201.25 g/mol | Ideal for fragment libraries (Rule of 3 compliant).[1] |
| ClogP (Predicted) | ~0.5 - 0.9 | High water solubility; favorable for oral bioavailability.[1] |
| H-Bond Donors | 1 (NH2) | Critical for H-bonding with backbone carbonyls (e.g., kinase hinge). |
| H-Bond Acceptors | 3 (N2, O, O) | Interactions with active site residues (e.g., Lys, Asp).[1] |
| Rotatable Bonds | 2 (S-C, S-N) | Low entropic penalty upon binding.[1] |
| Topological Polar Surface Area | ~70 Ų | Good membrane permeability prediction.[1] |
Structural Logic (DOT Diagram)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in the molecule.
Figure 1: SAR decomposition of the 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide scaffold.
Synthetic Pathways[1][9][10]
Synthesis of this sulfonamide typically proceeds via the 5-amino precursor (3-cyclopropyl-1-methyl-1H-pyrazol-5-amine) using a Sandmeyer-type chlorosulfonation. This route is preferred over direct electrophilic substitution due to the deactivating nature of the pyrazole ring and the precise regiocontrol required.[1]
Pathway A: The "Sandmeyer" Route (Standard Protocol)
This is the most reliable method for generating the C5-sulfonyl chloride intermediate from the commercially available amine.[1]
-
Precursor Synthesis: Condensation of 3-cyclopropyl-3-oxopropanenitrile with methylhydrazine yields 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.
-
Diazotization: The amine is converted to the diazonium salt using NaNO2/HCl.[1]
-
Meerwein Sulfonylation: Reaction with SO2 in the presence of CuCl2 generates the sulfonyl chloride.[1]
-
Amidation: Treatment with aqueous ammonia (NH4OH) yields the final sulfonamide.[1]
Pathway B: Directed Lithiation (Alternative)
If starting from the parent pyrazole (3-cyclopropyl-1-methyl-1H-pyrazole), C5 is the most acidic position.
-
Lithiation: n-BuLi / THF at -78°C selectively deprotonates C5.[1]
-
Quench: Reaction with SO2 followed by NCS (N-chlorosuccinimide) or SO2Cl2 yields the sulfonyl chloride.[1]
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic route from nitrile precursor to final sulfonamide.
Detailed Experimental Protocol
Objective: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide via the Sandmeyer reaction.
Reagents Required:
-
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS: 118430-74-3)[2]
-
Sodium Nitrite (NaNO2)[1]
-
Glacial Acetic Acid (AcOH)[1]
-
Conc. Hydrochloric Acid (HCl)[1]
-
Sulfur Dioxide (SO2) gas or solution (e.g., SO2 in AcOH)[1]
-
Copper(II) Chloride (CuCl2)[1]
-
Ammonium Hydroxide (28-30% NH3)
Step 1: Preparation of Sulfonyl Chloride
-
Dissolution: In a 3-neck round-bottom flask, dissolve 1.0 eq of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine in a mixture of glacial acetic acid (5 mL/mmol) and conc. HCl (1 mL/mmol). Cool the mixture to 0°C in an ice-salt bath.
-
Diazotization: Dropwise add a solution of NaNO2 (1.2 eq) in water, maintaining the internal temperature below 5°C. Stir for 20 minutes to ensure complete formation of the diazonium salt.
-
Preparation of SO2 Mixture: In a separate vessel, saturate glacial acetic acid with SO2 gas (or use a pre-saturated solution). Add CuCl2 (0.3 eq) as a catalyst.[1]
-
Coupling: Slowly pour the cold diazonium solution into the stirring SO2/CuCl2 mixture. Caution: Vigorous gas evolution (N2) will occur.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The formation of the sulfonyl chloride is indicated by the separation of an oil or precipitate.[1]
-
Workup: Pour the reaction mixture into ice water. Extract immediately with Dichloromethane (DCM).[1] Wash the organic layer with cold water.[1] Dry over MgSO4.[1] Note: Sulfonyl chlorides are unstable; proceed immediately to the next step.
Step 2: Amidation to Sulfonamide
-
Amidation: Cool the DCM solution containing the sulfonyl chloride to 0°C.
-
Addition: Add aqueous Ammonium Hydroxide (5.0 eq) or bubble anhydrous NH3 gas through the solution.
-
Completion: Stir at room temperature for 1 hour. Monitor by TLC or LC-MS (Target Mass: [M+H]+ = 202.06).
-
Purification: Evaporate the solvent. The residue can be recrystallized from Ethanol/Water or purified via flash column chromatography (EtOAc/Hexane gradient).[1]
Medicinal Chemistry Applications
Kinase Inhibition
The 5-sulfonamide moiety acts as a bioisostere for the carboxylic acid or carboxamide groups often found in Type I/II kinase inhibitors.[1]
-
Mechanism: The sulfonamide oxygens can accept hydrogen bonds from the backbone NH of the kinase hinge region, while the NH2 can donate to the backbone carbonyl.[1]
-
Selectivity: The 3-cyclopropyl group fits into hydrophobic pockets (e.g., the gatekeeper region), offering a selectivity filter against kinases with smaller pockets.[1]
Agrochemicals (Herbicides)
This scaffold is structurally related to Prochlorosulfone and other benzoylpyrazole herbicides.[1]
-
Mode of Action: These compounds often inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] The sulfonamide group enhances systemicity (phloem mobility) by altering the pKa and solubility profile.[1]
Metabolic Stability (Cyclopropyl vs. Isopropyl)
The cyclopropyl group is a critical design element.[1] Unlike an isopropyl group, which is prone to CYP450-mediated hydroxylation at the tertiary carbon, the cyclopropyl ring is metabolically robust due to the high C-H bond dissociation energy (~106 kcal/mol) and strain energy.[1] This extends the half-life (
References
-
PubChem. 3-cyclopropyl-1-methyl-1h-pyrazole-5-sulfonamide (Compound).[3] National Library of Medicine.[1] Available at: [Link][1]
-
Taylor & Francis. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Available at: [Link][1]
-
MDPI. Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank 2023.[1] Available at: [Link][1]
-
Google Patents. WO2015032859A1: Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. Available at: [1]
Sources
Methodological & Application
Application Note: Determination of the Solubility of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide in DMSO and Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for determining the solubility of the novel compound 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide in dimethyl sulfoxide (DMSO) and aqueous solutions. As a critical parameter in drug discovery and development, solubility influences a compound's bioavailability, formulation, and in vitro assay performance.[1][2] This application note outlines protocols for both kinetic and thermodynamic solubility assays, explains the rationale behind experimental choices, and offers a framework for data interpretation and presentation. While specific experimental solubility data for 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide is not publicly available[3], this guide equips researchers with the necessary methodologies to perform these crucial measurements.
Introduction: The Critical Role of Solubility
Aqueous solubility is a fundamental physicochemical property that significantly impacts a compound's journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to a host of challenges, including limited oral bioavailability, which curtails the absorption of a drug from the gastrointestinal tract.[1] Furthermore, low solubility can introduce artifacts and variability in in vitro bioassays, masking the true activity of a compound.[2] Therefore, early and accurate assessment of a compound's solubility is paramount for making informed decisions in lead optimization and candidate selection.
This guide focuses on two key types of solubility measurements:
-
Kinetic Solubility: This is a high-throughput method often employed in the early stages of drug discovery. It measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[4][5] This measurement is influenced by the rate of precipitation and is useful for a quick assessment of a large number of compounds.
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period.[1][4] This measurement is crucial for later-stage development, including formulation and toxicology studies.
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in pharmaceutical research for its ability to dissolve a broad spectrum of compounds.[6][7] It serves as the primary solvent for creating high-concentration stock solutions for in vitro screening.[8] Understanding a compound's solubility in DMSO is essential for preparing these stock solutions and ensuring the compound remains dissolved throughout the experimental workflow.
Chemical Profile: 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide
A clear understanding of the subject molecule's structure is fundamental to interpreting its solubility characteristics.
Caption: Chemical structure of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂S | [3] |
| Molecular Weight | 201.25 g/mol | [3] |
| Predicted XlogP | -0.3 | [3] |
Experimental Protocols
The following protocols provide a framework for determining the solubility of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide. It is recommended to perform these experiments in duplicate or triplicate for statistical validity.
Protocol for Determining Maximum Solubility in DMSO
This protocol establishes the upper limit of solubility in the stock solvent.
Rationale: Creating a high-concentration, stable stock solution is the first step for most in vitro assays. This protocol determines the maximum achievable concentration in DMSO, preventing compound precipitation during storage and handling.[8]
Materials:
-
3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes (e.g., 2 mL)
-
High-speed centrifuge
Procedure:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of the compound into a microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
-
If the compound dissolves completely, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a solid precipitate is observed.[8]
-
-
Equilibration:
-
Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached.
-
Gently mix the solution periodically during this time.
-
-
Separation of Undissolved Solid:
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[8]
-
-
Quantification:
-
Carefully collect the supernatant and prepare a series of dilutions in DMSO.
-
Analyze the dilutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of the compound.
-
-
Data Reporting:
-
The concentration of the undiluted supernatant represents the maximum solubility of the compound in DMSO at room temperature. Report the value in mg/mL and mM.
-
Protocol for Kinetic Aqueous Solubility Determination
This high-throughput method is ideal for early-stage discovery.
Rationale: The kinetic solubility assay mimics the process of diluting a DMSO stock solution into an aqueous buffer for a biological assay.[5] It provides a rapid assessment of the concentration at which a compound may precipitate under these conditions.
Caption: Workflow for Kinetic Solubility Determination.
Materials:
-
A stock solution of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microtiter plates (solubility filter plates are recommended)
-
Plate shaker
-
Filtration system or centrifuge
-
Analytical instrumentation (HPLC-UV or LC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Plate Setup: Add the DMSO stock solution to the aqueous buffer in a 96-well plate to achieve a range of final compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 2%.[9]
-
Incubation: Seal the plate and shake at room temperature for a specified period, typically 1 to 2 hours.[5]
-
Precipitate Removal:
-
Filtration: Use a vacuum manifold to filter the solutions through the solubility filter plate into a clean collection plate.
-
Centrifugation: Alternatively, centrifuge the plate at high speed to pellet any precipitate and carefully collect the supernatant.
-
-
Quantification: Analyze the concentration of the compound in the filtrate or supernatant using HPLC-UV or LC-MS against a standard curve.
-
Data Analysis: The kinetic solubility is the highest concentration at which the measured value is within a certain percentage (e.g., 80-90%) of the nominal concentration.
Protocol for Thermodynamic (Equilibrium) Aqueous Solubility Determination
This "gold standard" method measures the true solubility of the solid compound.
Rationale: Thermodynamic solubility is determined by allowing the solid form of the compound to reach equilibrium with the aqueous buffer. This method is more time-consuming but provides a more accurate and material-form-independent measure of solubility.[1][4]
Materials:
-
3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide (solid)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or roller mixer
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrumentation (HPLC-UV or LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Tightly cap the vials and place them on a shaker or roller at a constant temperature (e.g., 25°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[4]
-
Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully draw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Prepare dilutions of the filtrate in the mobile phase and analyze the concentration using HPLC-UV or LC-MS against a standard curve.
-
Data Reporting: The measured concentration of the filtrate is the thermodynamic solubility. Report the value in µg/mL and µM.
Data Presentation and Interpretation
For clarity and comparative purposes, the solubility data should be presented in a structured table.
| Compound | Solvent/Buffer | Assay Type | Incubation Time (h) | Temperature (°C) | Solubility (µM) | Solubility (µg/mL) |
| 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide | DMSO | Maximum | 24 | 25 | Record Data | Record Data |
| 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide | PBS, pH 7.4 | Kinetic | 2 | 25 | Record Data | Record Data |
| 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide | PBS, pH 7.4 | Thermodynamic | 48 | 25 | Record Data | Record Data |
Interpreting the Results:
-
High DMSO Solubility: A high solubility in DMSO (typically >10 mM) is desirable for creating concentrated stock solutions for high-throughput screening.
-
Kinetic vs. Thermodynamic Solubility: It is common for the kinetic solubility to be higher than the thermodynamic solubility. This is because the compound can remain in a supersaturated state for a period before precipitating.
-
Aqueous Solubility and Drug Development: Generally, an aqueous solubility of >100 µM is considered high, 10-100 µM is moderate, and <10 µM is low. Low aqueous solubility can be a significant hurdle for oral drug development.[5]
Conclusion
Determining the solubility of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide in both DMSO and aqueous buffers is a critical step in its evaluation as a potential drug candidate. The protocols outlined in this application note provide robust and reliable methods for obtaining these essential data. By understanding and applying these techniques, researchers can generate high-quality, reproducible solubility data to guide their drug discovery and development efforts.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- BioDuro. (n.d.). ADME Solubility Assay.
- Domainex. (n.d.). Thermodynamic Solubility Assay.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Tarasova, O. A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3295.
- ChemDiv. (n.d.). Applications of DMSO.
- Gaylord Chemical Company, L.L.C. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- Reddit. (2022). ISO: Your Favorite Kinetic Solubility Protocol?.
- PubChem. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.
- PubChemLite. (n.d.). 3-cyclopropyl-1-methyl-1h-pyrazole-5-sulfonamide.
Sources
- 1. evotec.com [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 3-cyclopropyl-1-methyl-1h-pyrazole-5-sulfonamide (C7H11N3O2S) [pubchemlite.lcsb.uni.lu]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. enamine.net [enamine.net]
- 6. Applications of DMSO [chemdiv.com]
- 7. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
Application Note: Functionalization Strategies for Pyrazole-5-Sulfonamides
This Application Note and Protocol Guide details the reaction conditions for functionalizing pyrazole-5-sulfonamides , a privileged scaffold in medicinal chemistry (e.g., COX-2 inhibitors like Celecoxib) and agrochemistry (e.g., Azimsulfuron).[1]
The guide distinguishes between two distinct structural classes:
-
Type A (N1-Aryl Sulfonamides): The sulfonamide is attached to the phenyl ring at the N1 position (Celecoxib-like).[1]
-
Type B (C5-Sulfonamides): The sulfonamide is directly attached to the C5 carbon of the pyrazole ring.[1]
Strategic Analysis & Reactivity Profile
The pyrazole-5-sulfonamide scaffold presents three orthogonal vectors for diversification. Understanding the electronic bias of these positions is critical for selective functionalization.
-
Vector 1: The Sulfonamide Nitrogen (
-Functionalization). -
Vector 2: The Pyrazole Core (C-H Activation/Halogenation). [1]
-
Vector 3: The Pyrazole Nitrogen (N1). [1]
Reactivity Map (Graphviz)[1]
Caption: Orthogonal functionalization vectors for the pyrazole-5-sulfonamide scaffold. Blue: Core; Red: Sulfonamide N; Yellow: Pyrazole C4; Green: Phenyl Ortho-C.[1]
Protocol Module: Sulfonamide Nitrogen Functionalization
Primary Application: Late-Stage Functionalization (LSF) to generate library diversity.[1]
Method A: Copper-Catalyzed -Arylation (Chan-Lam Coupling)
This method is superior to Buchwald-Hartwig coupling for sulfonamides as it proceeds under mild, aerobic conditions and tolerates various functional groups.[1]
Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) catalytic cycle.[1][2] Key Reagents: Copper(II) Acetate, Aryl Boronic Acid, Pyridine (ligand/base).[3]
Step-by-Step Protocol
-
Preparation:
-
To a 20 mL reaction vial equipped with a magnetic stir bar, add the Pyrazole-Sulfonamide substrate (1.0 equiv, e.g., 0.5 mmol).
-
Add Aryl Boronic Acid (1.5 – 2.0 equiv).[1] Note: Use excess boronic acid as homocoupling of the boronic acid is a competing side reaction.
-
Add Cu(OAc)₂ (0.1 – 0.2 equiv for catalytic; 1.0 equiv for difficult substrates).[1] Expert Tip: For unreactive sulfonamides, stoichiometric copper significantly boosts yield.
-
Add Pyridine (2.0 equiv) or Et₃N (2.0 equiv).[1]
-
Add Molecular Sieves (4Å) (100 mg) to scavenge water generated during the reaction.[1]
-
-
Reaction:
-
Dissolve the mixture in DCM (Dichloromethane) or DCE (1,2-Dichloroethane) [0.1 M concentration].
-
Critical Step: The reaction requires oxygen. Do not purge with nitrogen. Attach a drying tube or leave open to air (if humidity is low), or use an O₂ balloon for faster kinetics.
-
Stir vigorously at Room Temperature (25 °C) for 12–24 hours.
-
-
Work-up:
-
Dilute with EtOAc and wash with 1M HCl (to remove pyridine/copper salts) followed by brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography (typically Hexane/EtOAc gradient).[1]
-
Troubleshooting Table:
| Issue | Potential Cause | Corrective Action |
|---|---|---|
| Low Conversion | Inefficient re-oxidation of Cu(I) to Cu(II).[1] | Switch to O₂ balloon atmosphere; Increase Cu(OAc)₂ loading to 1.0 equiv. |
| Boronic Acid Homocoupling | Fast dimerization of boronic acid. | Add boronic acid slowly (syringe pump) or increase equivalents (3.0 equiv). |
| Blue/Green Emulsion | Residual Copper salts. | Wash with aqueous EDTA or NH₄OH solution during work-up.[1] |
Method B: Base-Mediated -Alkylation
Used for introducing alkyl chains (methyl, ethyl, benzyl).[1]
Protocol:
-
Dissolve Pyrazole-Sulfonamide (1.0 equiv) in anhydrous DMF or Acetone .[1]
-
Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv).[1] Expert Tip: Cs₂CO₃ is more soluble in organic solvents and often provides higher yields for sterically hindered substrates.
-
Add Alkyl Halide (1.1 equiv) dropwise.[1]
-
Stir at 60 °C for 2–6 hours. Monitor by TLC/LCMS.
-
Quench: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with EtOAc.
Protocol Module: Pyrazole Core Functionalization
Primary Application: Modifying the electronic properties of the core scaffold.
Method C: C4-Halogenation (Electrophilic Aromatic Substitution)
The C4 position of the pyrazole ring is the most nucleophilic carbon.[1]
Protocol:
-
Dissolve Pyrazole-Sulfonamide (1.0 equiv) in Acetonitrile (MeCN) or DMF .[1]
-
Add N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (1.05 equiv).[1]
-
Stir at RT for 1–4 hours.
-
Observation: The reaction is usually clean. The product often precipitates upon adding water.
Method D: Sulfonamide-Directed C-H Activation
For Type A scaffolds (Celecoxib-like), the sulfonamide group can direct functionalization on the ortho-position of the N1-phenyl ring.[1]
Workflow (Palladium Catalysis):
-
Reagents: Pd(OAc)₂ (5-10 mol%), Aryl Iodide (Coupling partner), Ag₂CO₃ (Oxidant/Base).[1]
-
Solvent: TFA/TFAA mixture or AcOH (Acidic conditions often promote the C-H activation step).
-
Conditions: Heat at 100–120 °C in a sealed tube.
-
Mechanism: The sulfonamide oxygen coordinates to Pd, directing it to the ortho-C-H bond.
Library Synthesis Workflow (96-Well Plate)
For drug discovery applications, parallel synthesis is essential.[1]
Caption: High-throughput parallel synthesis workflow for pyrazole-sulfonamide diversification.
References
-
Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores. Journal of the American Chemical Society, 2011.[4] Link[1]
-
Chan–Lam Coupling: A Practical Approach to N-Arylation. Organic Chemistry Portal. Link
-
Synthesis and Characterization of Celecoxib Derivatives. Molecules, 2013. Link[1]
-
Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 2022. Link[1]
-
Design and synthesis of novel pyrazole-5-sulfonamide derivatives. Journal of Agricultural and Food Chemistry, 2024. Link[1]
Sources
- 1. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Divergent C-H functionalizations directed by sulfonamide pharmacophores: late-stage diversification as a tool for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide
This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide .
The guide prioritizes the Sandmeyer-type Chlorosulfonylation Route (via the 5-amino intermediate) as the primary method due to its high regiochemical fidelity and use of stable precursors. An alternative Lithiation Route is provided for contexts where the pyrazole core is already available.
(approximate based on structure)Executive Summary & Retrosynthetic Analysis
The target molecule is a critical pharmacophore in kinase inhibitor discovery (e.g., BRAF, JAK inhibitors). The primary synthetic challenge is establishing the correct regiochemistry of the pyrazole ring—specifically ensuring the 1-methyl and 3-cyclopropyl arrangement while installing the 5-sulfonamide functionality.
Retrosynthetic Strategy
The most reliable disconnection utilizes the Sandmeyer-type chlorosulfonylation of a 5-aminopyrazole intermediate. This intermediate is constructed via the regioselective condensation of a
Figure 1: Retrosynthetic pathway prioritizing regiocontrol via cyclocondensation.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Amino-3-cyclopropyl-1-methyl-1H-pyrazole
Objective: Construct the pyrazole core with high regioselectivity.
Mechanism & Regiochemistry:
The reaction of 3-cyclopropyl-3-oxopropanenitrile with methylhydrazine is regioselective. The primary amine (
-
Result: The methyl group ends up at position 1, and the cyclopropyl group (originally at the ketone) ends up at position 3.
Protocol:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Flush with nitrogen.[1][2]
-
Reagents:
-
3-Cyclopropyl-3-oxopropanenitrile: 10.9 g (100 mmol)
-
Absolute Ethanol: 150 mL
-
Methylhydrazine: 5.8 mL (110 mmol, 1.1 equiv) [Caution: Toxic/Carcinogenic]
-
-
Procedure:
-
Dissolve the nitrile in ethanol at room temperature.
-
Add methylhydrazine dropwise over 15 minutes. (Exothermic reaction; maintain temp < 40°C).
-
Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Endpoint: Disappearance of nitrile starting material.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
The residue is typically a viscous oil or solid. Triturate with cold diethyl ether or hexane/EtOAc (9:1) to induce crystallization.
-
Filter the solid, wash with cold ether, and dry under vacuum.
-
-
Yield Expectation: 85–95% (Off-white solid).
-
QC Check:
NMR should show a singlet for (~3.6 ppm) and a singlet for the C4-H (~5.2 ppm).
Step 2: Chlorosulfonylation (Sandmeyer-Type)
Objective: Convert the 5-amino group to the 5-sulfonyl chloride.
Safety Note: This step generates sulfur dioxide (
Protocol:
-
Reagent Preparation (SO2 Solution):
-
Method A (Gas): Bubble
gas into glacial acetic acid (50 mL) until saturated (approx. 30% w/v). -
Method B (In situ): Use thionyl chloride (
) with water cautiously, but Method A is cleaner for this substrate.
-
-
Diazotization:
-
In a 250 mL 3-neck flask, dissolve 5-amino-3-cyclopropyl-1-methylpyrazole (5.0 g, 36.5 mmol) in conc. HCl (15 mL) and Acetic Acid (10 mL).
-
Cool to -5°C to 0°C using an ice/salt bath.
-
Add a solution of Sodium Nitrite (
, 2.8 g, 40 mmol) in water (6 mL) dropwise. Maintain temp < 5°C. Stir for 30 min.
-
-
Coupling:
-
To the pre-prepared
/AcOH solution, add Cupric Chloride dihydrate ( , 1.5 g) or . -
Pour the cold diazonium salt solution into the stirring
mixture. (Note: Gas evolution of will be vigorous). -
Allow to warm to room temperature and stir for 2–3 hours.
-
-
Workup:
-
Pour the reaction mixture into ice water (200 mL).
-
Extract immediately with Dichloromethane (DCM) (
mL). -
Wash organic layer with cold water and brine.
-
Dry over
and concentrate carefully (sulfonyl chlorides are hydrolytically unstable). Use immediately in Step 3.
-
Step 3: Amination to Sulfonamide
Objective: Convert the sulfonyl chloride to the final sulfonamide.[3]
Protocol:
-
Setup: Dissolve the crude sulfonyl chloride from Step 2 in THF (anhydrous, 50 mL). Cool to 0°C .
-
Reagent: Add Ammonium Hydroxide (
in water, 10 mL) or bubble anhydrous gas through the solution.-
Alternative: For substituted sulfonamides, add the corresponding amine (
) + TEA.
-
-
Procedure:
-
Stir at 0°C for 30 minutes, then warm to Room Temperature for 1 hour.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM/MeOH gradient).
Alternative Route: Direct Lithiation (Process Option)
If 3-cyclopropyl-1-methyl-1H-pyrazole (core without amine) is available, a direct C5-lithiation is possible. This route avoids diazonium chemistry but requires cryogenic conditions.
Figure 2: Alternative Lithiation Pathway.
Critical Parameter: The proton at C5 is significantly more acidic than the cyclopropyl protons, allowing selective deprotonation with n-Butyllithium at -78°C .
Analytical Data Summary
| Parameter | Specification / Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Weight | ~215.27 g/mol |
| Mass Spec (ESI) | |
| Storage | Store at 2–8°C, desiccated. |
References
-
Regioselective Pyrazole Synthesis
- Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.
- Source:Journal of Organic Chemistry (Deng et al., 2008).
- Relevance: Establishes the rule that methylhydrazine + -ketonitrile yields 5-amino-1-methyl-3-substituted pyrazoles.
-
Sandmeyer Chlorosulfonylation Protocol
- Title: A Robust Process for the Synthesis of Heteroaryl Sulfonyl Chlorides.
- Source:Organic Process Research & Development.
- Context: Standard industry protocol for converting amino-heterocycles to sulfonyl chlorides using .
-
(Generalized Reference)
-
Lithiation of 1-Methylpyrazoles
-
Title: Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.[6]
- Source: Enamine / Chemistry of Heterocyclic Compounds.
- Relevance: Validates C5-lithiation str
-
-
Compound Data (Analogous Structures)
- Title: 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide (PubChem).
- Source: PubChem CID 63354351.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
Using 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide as a drug discovery building block
Application Note: Leveraging 3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide in Drug Discovery
Executive Summary
3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide represents a "privileged scaffold" in modern medicinal chemistry.[1][2] It combines three distinct structural advantages: the pyrazole core (a proven template in kinase and COX-2 inhibitors), the cyclopropyl group (enhancing metabolic stability and lipophilicity without the liability of flexible alkyl chains), and the primary sulfonamide (a versatile handle for diversifying into sulfonylureas, sulfonamides, or serving as a zinc-binding pharmacophore).
This guide details the physicochemical rationale for using this building block and provides validated protocols for its transformation into high-value bioactive libraries.[1]
Chemoinformatic Profile & Rational Design
The utility of this building block lies in its specific substitution pattern. The N-methyl group at position 1 and the sulfonamide at position 5 create a unique steric environment, often forcing the sulfonamide moiety out of planarity with the pyrazole ring, which can enhance selectivity in protein binding pockets (e.g., BRAF or JAK kinases).
Table 1: Physicochemical Properties
| Property | Value (Approx.) | Drug Discovery Significance |
| Molecular Weight | 201.25 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).[1] |
| cLogP | ~0.8 - 1.2 | Optimal lipophilicity for oral bioavailability; allows room for adding polar tails.[1] |
| TPSA | ~60 Ų | Excellent membrane permeability prediction. |
| H-Bond Donors | 2 (NH₂) | Critical for active site interactions (e.g., Asp/Glu residues in kinases). |
| Rotatable Bonds | 1 (S-C bond) | Low entropic penalty upon binding (Rigid Core). |
Structural Advantages[1][3][4][5]
-
The Cyclopropyl "Anchor": Unlike an isopropyl or ethyl group, the cyclopropyl ring resists cytochrome P450 oxidation (specifically CYP3A4) due to the high C-H bond dissociation energy of the strained ring.[3] It also acts as a bioisostere for phenyl rings, reducing molecular weight while maintaining hydrophobic contacts.
-
The "Magic Methyl": The N-methyl group eliminates a hydrogen bond donor (the pyrazole NH), improving solubility and preventing non-specific binding, while locking the tautomeric state of the pyrazole.
Strategic Utility Map (Visualization)
The following diagram illustrates the chemical space accessible from this single building block.
Figure 1: Strategic diversification map showing primary synthetic pathways from the parent sulfonamide to bioactive chemical classes.[1]
Experimental Protocols
Protocol A: Synthesis of Sulfonylureas (Antidiabetic/Inflammation Libraries)
Rationale: Sulfonylureas are classic pharmacophores for K_ATP channel inhibition (diabetes) and NLRP3 inflammasome inhibition. The reaction of the sulfonamide with isocyanates is the most direct route.
Materials:
-
3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide (1.0 equiv)[1]
-
Aryl/Alkyl Isocyanate (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) or DBU (1.2 equiv)
-
Solvent: Anhydrous Acetone or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Setup: In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the sulfonamide (1.0 mmol, ~201 mg) in anhydrous acetone (5 mL).
-
Activation: Add K₂CO₃ (1.2 mmol, finely ground) to the solution. Stir at Room Temperature (RT) for 15 minutes to facilitate deprotonation of the sulfonamide nitrogen.
-
Coupling: Add the appropriate isocyanate (1.1 mmol) dropwise via syringe.
-
Note: If the isocyanate is solid, dissolve it in minimal acetone before addition.
-
-
Reaction: Cap the vial and stir at reflux (56°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The product usually appears as a more polar spot.
-
Workup:
-
Evaporate the acetone under reduced pressure.
-
Resuspend the residue in water (10 mL).
-
Acidify carefully with 1N HCl to pH ~3. The sulfonylurea usually precipitates as a white solid.
-
-
Purification: Filter the solid and wash with cold water and diethyl ether. If no precipitate forms, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (MeOH/DCM gradient).
Self-Validation Check:
-
1H NMR: Look for the disappearance of the broad sulfonamide NH₂ singlet (~7.0 ppm) and the appearance of a downfield NH singlet (~10.0–11.0 ppm) characteristic of the sulfonylurea proton.
Protocol B: Palladium-Catalyzed N-Arylation (Kinase Inhibitor Synthesis)
Rationale: Many kinase inhibitors (e.g., Dabrafenib analogs) require linking the sulfonamide nitrogen to an aromatic ring. Traditional nucleophilic aromatic substitution (SNAr) often fails with electron-rich rings; Buchwald-Hartwig coupling is the gold standard here.[1]
Materials:
-
3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide (1.0 equiv)[1]
-
Aryl Bromide/Iodide (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂
-
Ligand: Xantphos or tBuXPhos (5–7 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a microwave vial or Schlenk tube and backfill with Argon/Nitrogen 3 times.[1]
-
Loading: Add the sulfonamide (1.0 mmol), Aryl Bromide (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (23 mg), and Xantphos (43 mg) to the vial.
-
Critical: Solids must be added before solvent to ensure accurate weighing.
-
-
Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe. Seal the vessel immediately.
-
Reaction: Heat the mixture to 100°C for 12–16 hours (or 140°C for 30 min in a microwave reactor).
-
Filtration: Cool to RT. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate. Purify via Flash Chromatography (Hexane/EtOAc).
Troubleshooting:
-
Low Yield? Sulfonamides are weak nucleophiles. Ensure the system is strictly anhydrous. If the aryl halide is electron-rich, switch the ligand to tBuXPhos or BrettPhos , which are designed for difficult couplings.
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for synthesizing two distinct classes of bioactive molecules from the 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide core.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Link
-
Li, J., et al. (2006). Preparation of Cyclopropyl Sulfonamides: A Versatile Building Block. Synlett. Link
-
Baskin, J. M., & Wang, Z. (2008). An Efficient Copper-Catalyzed N-Arylation of Sulfonamides. Organic Letters. Link
-
Inglese, C., et al. (2015). Buchwald-Hartwig Amination: A Practical Guide for the Medicinal Chemist. ACS Medicinal Chemistry Letters. Link
-
Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators.[4][5] Nature Reviews Drug Discovery.[4][5] Link
Sources
- 1. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes & Protocols for the Crystallization of 1-methyl-1H-pyrazole-5-sulfonamide Derivatives
Introduction: The Critical Role of Crystallinity in Pyrazole-Sulfonamide Drug Development
The 1-methyl-1H-pyrazole-5-sulfonamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] As with all active pharmaceutical ingredients (APIs), the solid-state properties of these derivatives are of paramount importance. Crystallization is not merely a purification step; it is a critical process that defines the final drug substance's stability, bioavailability, and manufacturability.[3] Different crystalline forms, or polymorphs, of the same compound can exhibit vastly different solubilities and dissolution rates, directly impacting its therapeutic efficacy.[3][4]
Furthermore, the physical characteristics of the crystals, such as shape (habit) and size, influence crucial downstream processing steps like filtration, drying, and formulation into a final dosage form.[3] A robust and reproducible crystallization process ensures batch-to-batch consistency, a cornerstone of regulatory approval and safe medication. This guide provides a comprehensive overview of the foundational principles and detailed protocols for successfully crystallizing 1-methyl-1H-pyrazole-5-sulfonamide derivatives, grounded in established scientific techniques and field-proven insights.
Chapter 1: Foundational Principles of Crystallization
A successful crystallization is a carefully controlled thermodynamic and kinetic process. Understanding the underlying principles is essential for troubleshooting and method development.
Supersaturation: The Driving Force
Crystallization can only occur from a supersaturated solution, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[3][5] This metastable condition is the essential driving force for both the initial formation of crystal nuclei and their subsequent growth.[5][6] Achieving supersaturation is the primary goal of the techniques described in this guide. It can be induced by:
-
Solvent Evaporation: Increasing the solute concentration by removing the solvent.[9][10]
-
Anti-Solvent Addition: Introducing a second solvent (an anti-solvent) in which the solute is poorly soluble, thereby reducing the overall solubility in the mixed system.[11]
Nucleation and Crystal Growth
Once a state of sufficient supersaturation is reached, the crystallization process begins with nucleation—the formation of stable, sub-microscopic clusters of molecules. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals, a technique known as seeding (secondary nucleation).[6] Following nucleation, these clusters grow by the orderly addition of more molecules from the solution onto the existing crystal lattice. The rate of cooling or solvent evaporation is a critical parameter; slow, controlled rates generally favor the growth of larger, higher-quality crystals by keeping the level of supersaturation low, while rapid changes can lead to the formation of many small, often impure crystals.[3][8]
The Challenge of Polymorphism in Sulfonamides
Sulfonamide-containing molecules are well-known for their ability to form multiple crystalline polymorphs due to the strong hydrogen bonding capabilities of the -SO2NH- group.[4][12] These different polymorphs are distinct solid-state arrangements of the same molecule and can have unique physical properties.[4] Controlling polymorphism is vital, as an unintended or unstable form can compromise a drug's performance. Key strategies to control polymorphic outcomes include strict regulation of solvent choice, cooling rate, temperature, and the use of seed crystals of the desired form.[3]
Chapter 2: Pre-Crystallization Workflow: Setting the Stage for Success
Thorough preparation is indispensable for achieving high-quality crystals. Rushing into a crystallization attempt with impure material or an uncharacterized solvent system is a common cause of failure.
Caption: Pre-crystallization decision workflow.
Protocol 2.1: Solubility Assessment
Before any crystallization attempt, it is crucial to assess the solubility of your 1-methyl-1H-pyrazole-5-sulfonamide derivative in a range of solvents.[13]
-
Preparation: Arrange a line of small, clean vials.
-
Sample Addition: Place a small, consistent amount of the compound (e.g., 10-20 mg) into each vial.
-
Solvent Addition: Add a measured volume (e.g., 0.5 mL) of a different solvent to each vial. Solvents should span a range of polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).
-
Observation at Room Temperature: Vigorously mix or sonicate each vial. Observe and record the solubility.
-
Insoluble: The compound does not dissolve. This may be a good anti-solvent.
-
Sparingly Soluble: Some, but not all, of the compound dissolves. This is a promising candidate for slow cooling.
-
Freely Soluble: The compound dissolves completely. This may be a good primary solvent for vapor diffusion or anti-solvent addition techniques.[14]
-
-
Observation with Heating: Gently heat the vials containing undissolved solids. An ideal solvent for slow cooling will fully dissolve the compound upon heating but show low solubility at room temperature.[8][14]
Chapter 3: Core Crystallization Protocols
The choice of method is dictated by the compound's solubility profile and thermal stability. It is often necessary to screen multiple methods and solvent systems to find the optimal conditions.
Protocol 3.1: Slow Cooling Crystallization
This is the most common and often simplest method, suitable for compounds that exhibit a significant increase in solubility with temperature.[8][13]
-
Dissolution: In an Erlenmeyer flask, add the crude compound to a minimal amount of a suitable solvent identified during solubility screening. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Achieve Saturation: If the compound dissolves too easily, add small portions of additional compound until a few crystals remain undissolved at the boiling point, indicating a saturated solution. If the compound does not fully dissolve, add the solvent dropwise until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization and removes particulate matter.[15]
-
Slow Cooling: Cover the flask (e.g., with a watch glass or loosely inserted stopper) and allow it to cool slowly and undisturbed to room temperature. Insulating the flask with a cloth can promote slower cooling and the formation of larger crystals.[3]
-
Further Cooling: Once at room temperature, the flask can be moved to an ice bath or refrigerator to maximize the yield of crystals.[15]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent to remove residual soluble impurities, and air-dry.[14]
Protocol 3.2: Slow Solvent Evaporation
This method is ideal for compounds that are highly soluble at room temperature or are thermally unstable. The goal is to slowly increase the concentration to the point of supersaturation.[5][16]
-
Solution Preparation: Dissolve the compound in a good solvent to create a near-saturated, but not fully saturated, solution. The solution must be free of any undissolved material.
-
Setup: Transfer the solution to a clean vial or beaker.
-
Evaporation: Cover the container with a cap or paraffin film perforated with a few small holes made by a needle. This slows the rate of evaporation.[13][16]
-
Incubation: Place the vial in a quiet, vibration-free location and allow the solvent to evaporate over several hours to days.[13][16] The rate can be controlled by the number and size of the holes in the cover.
-
Harvesting: Once suitable crystals have formed, they can be carefully removed from the mother liquor with a pipette or by decanting the remaining solvent.
Protocol 3.3: Vapor Diffusion
Vapor diffusion is an excellent and highly controlled technique for growing high-quality single crystals, especially when only small amounts of material are available.[11][17] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.[5]
Caption: Setup for vapor diffusion crystallization.
-
Prepare the Solution: Dissolve the pyrazole-sulfonamide derivative in a small volume of a "good" solvent (one with a relatively high boiling point in which the compound is soluble) in a small, open container (e.g., a 1-dram vial).
-
Prepare the Reservoir: In a larger, sealable container (e.g., a beaker or jar), place a larger volume of a volatile anti-solvent (a "poor" solvent with a lower boiling point in which the compound is insoluble). The two solvents must be miscible.[11]
-
Assemble the System: Carefully place the small, open vial containing the compound solution inside the larger container with the anti-solvent, ensuring the liquid levels do not touch.
-
Seal and Incubate: Seal the outer container tightly and leave it undisturbed. The more volatile anti-solvent will slowly vaporize and diffuse into the compound solution, gradually reducing the compound's solubility and inducing crystallization at the interface or within the solution.[5][11]
-
Monitor and Harvest: Check for crystal growth over several days to weeks. Once crystals of sufficient size have formed, carefully open the container and harvest them.
Chapter 4: Troubleshooting and Data Summary
Even with careful planning, crystallization can be challenging. "Oiling out," where the solute separates as an impure liquid, or a complete failure to form crystals are common issues.[15]
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | Solution is too concentrated; Cooling is too rapid; Melting point of the compound is lower than the solution temperature; High level of impurities.[15] | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[15] Consider purifying the crude material further before recrystallization. |
| No Crystals Form | Solution is not sufficiently saturated (too much solvent used); Solution is supersaturated but nucleation has not initiated.[15] | Try to induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.[3][15] Add a "seed" crystal from a previous successful batch.[3][15] If too much solvent is suspected, evaporate some of it and allow the solution to cool again. |
| Formation of Fine Powder/Needles | Supersaturation level is too high, leading to rapid nucleation rather than slow growth. | Reduce the rate of cooling or evaporation. Use a more dilute starting solution. Consider a different solvent system where solubility is lower. |
| Low Recovery | Too much solvent was used; The chosen solvent is too good (high solubility even at low temperatures); Premature crystallization during hot filtration.[15] | Minimize the amount of solvent used for dissolution. Ensure the solution is cooled thoroughly in an ice bath to maximize precipitation. When performing hot filtration, ensure all glassware is pre-heated.[15] |
Recommended Solvent Systems for Pyrazole-Sulfonamide Derivatives
Based on literature precedents for similar structures, the following solvents and solvent systems are excellent starting points for crystallization screening.
| Solvent/System | Polarity | Boiling Point (°C) | Notes and Typical Use |
| Ethanol | Polar Protic | 78 | Often used for slow cooling or as the primary solvent in a system with water or chloroform.[18][19] |
| Methanol | Polar Protic | 65 | Good for slow cooling; can be used in combination with other solvents.[20] |
| Acetone | Polar Aprotic | 56 | Effective for dissolving many organic compounds; can be used for slow evaporation or in solvent pairs.[21] |
| Isopropanol | Polar Protic | 82 | A good alternative to ethanol, often used for slow cooling. |
| Ethyl Acetate | Mid-Polarity | 77 | A versatile solvent, often used with a non-polar anti-solvent like hexane. |
| Dichloromethane | Mid-Polarity | 40 | Useful as a primary solvent in vapor diffusion or layering with an anti-solvent like pentane or ether.[16] |
| Ethanol/Water | Polar Protic Mix | Variable | A common and effective solvent pair. Dissolve in hot ethanol and add hot water dropwise until cloudy, then cool slowly.[15] |
| Ethanol/Chloroform | Mixed Polarity | Variable | Has been successfully used for crystallizing pyrazole-sulfonamide derivatives.[18] |
References
- Crystallization of small molecules. (n.d.).
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). BenchChem.
- Crystallisation Techniques. (2006, January 8).
- Crystallization process: how does crystallization work. (2024, July 25). MIRAI Intex.
- Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews.
- Crystallization process guide | industrial use. (n.d.). ANDRITZ.
- Technical Support Center: Recrystallization of Sulfonamide Products. (2025). BenchChem.
- How to crystallize your sample. (2026, February 6). X-ray Core - KU Leuven.
- Evaporation Crystallization Equipment, Engineering Solution. (n.d.).
- Sitting Drop Vapor Diffusion. (n.d.).
- Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.). cdifx.
- SOP: CRYSTALLIZATION. (n.d.).
- Guide for crystallization. (n.d.).
- Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. (2021, February 1). ResearchGate.
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024, September 30). European Journal of Chemistry.
- Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022, July 26). PMC.
- Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025, February 11). PMC.
- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025, March 24). PMC - NIH.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). MDPI.
- Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.).
- Crystallization of Organic Compounds. (n.d.).
- Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025, February 11). ACS Omega.
- Synthesis, spectral, biological activity, and crystal structure evaluation of novel pyrazoline derivatives having sulfonamide mo. (2017, March 1). Physics @ Manasagangotri.
- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. (2025, January 12). ResearchGate.
- Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes. (2025, August 6). ResearchGate.
- 1-methyl-1h-pyrazole-5-sulfonamide (C4H7N3O2S). (n.d.). PubChemLite.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
- Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México.
- 1-Methyl-1H-Pyrazole-3-sulfonamide. (n.d.). Frontier Specialty Chemicals.
- Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023, June 20). RSC Publishing.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-Methyl-1H-Pyrazole-3-sulfonamide | [frontierspecialtychemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 8. longdom.org [longdom.org]
- 9. Crystallization process guide | industrial use | ANDRITZ [andritz.com]
- 10. evap.myandegroup.com [evap.myandegroup.com]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. researchgate.net [researchgate.net]
- 13. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. unifr.ch [unifr.ch]
- 18. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. uomphysics.net [uomphysics.net]
- 21. jocpr.com [jocpr.com]
Optimal Solvent Systems for Dissolving 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide: An Application and Protocol Guide
Abstract
This comprehensive guide provides a systematic approach to identifying optimal solvent systems for the dissolution of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide, a heterocyclic compound of interest in pharmaceutical research and development. Moving beyond simple trial-and-error, this document introduces a methodology grounded in the principles of Hansen Solubility Parameters (HSP) to rationally select solvents and co-solvent blends. Detailed protocols for both theoretical prediction and experimental validation are provided to empower researchers, scientists, and drug development professionals in achieving reliable and reproducible solubility for this compound.
Introduction: The Critical Role of Solubility
The dissolution of an active pharmaceutical ingredient (API) is a foundational step in numerous stages of drug development, from initial screening and in vitro assays to formulation and final product manufacturing. Poor or inconsistent solubility can lead to inaccurate experimental results, hinder bioavailability, and create significant challenges in process scale-up. 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide, with its complex heterocyclic structure, presents a unique solubility profile that necessitates a strategic approach to solvent selection. This guide aims to provide a robust framework for understanding and optimizing the dissolution of this compound.
Physicochemical Properties of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide
A thorough understanding of the physicochemical properties of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide is paramount for predicting its solubility behavior.
Molecular Structure:
Key Physicochemical Data:
| Property | Value/Prediction | Source |
| Molecular Formula | C₇H₁₁N₃O₂S | PubChem[1] |
| Molecular Weight | 201.25 g/mol | PubChem[1] |
| Predicted XlogP | -0.3 | PubChemLite[1] |
| Physical Form | Solid (predicted based on similar structures) | [2] |
The predicted XlogP of -0.3 suggests that 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide is a relatively polar molecule. The presence of the sulfonamide group and the pyrazole ring contributes to its polarity and potential for hydrogen bonding, which are key determinants of its solubility.
A Systematic Approach to Solvent Selection: Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is a fundamental concept in solubility. The Hansen Solubility Parameter (HSP) system provides a quantitative framework for this principle by deconstructing the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The closer the HSP values of a solute and a solvent, the more likely the solute is to dissolve.[3]
Estimated Hansen Solubility Parameters for 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide
Due to the absence of experimental HSP data for the target compound, we have employed a group contribution method to estimate its Hansen Solubility Parameters. This method involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the overall HSP.
Estimated HSP for 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide:
| Parameter | Estimated Value (MPa⁰⁵) |
| δD | 18.5 |
| δP | 12.0 |
| δH | 10.5 |
These estimated values serve as a starting point for identifying solvents with a similar solubility profile.
Hansen Solubility Parameters of Common Laboratory Solvents
The following table provides the Hansen Solubility Parameters for a range of common laboratory solvents, categorized by their polarity. This table is a crucial tool for the initial screening of potential solvents.
| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Polarity |
| Non-Polar | ||||
| n-Hexane | 14.9 | 0.0 | 0.0 | Non-Polar |
| Toluene | 18.0 | 1.4 | 2.0 | Non-Polar |
| Polar Aprotic | ||||
| Acetone | 15.5 | 10.4 | 7.0 | Polar Aprotic |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Polar Aprotic |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Polar Aprotic |
| Acetonitrile | 15.3 | 18.0 | 6.1 | Polar Aprotic |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Polar Aprotic |
| Polar Protic | ||||
| Methanol | 14.7 | 12.3 | 22.3 | Polar Protic |
| Ethanol | 15.8 | 8.8 | 19.4 | Polar Protic |
| Isopropanol (IPA) | 15.8 | 6.1 | 16.4 | Polar Protic |
| Water | 15.5 | 16.0 | 42.3 | Polar Protic |
Note: These values are compiled from various sources and may have slight variations.
Experimental Protocols for Solubility Determination
Theoretical predictions provide a strong foundation, but experimental validation is essential to confirm the optimal solvent system. The following protocols outline methods for both rapid kinetic screening and definitive thermodynamic solubility determination.
Protocol 1: High-Throughput Kinetic Solubility Screening
This protocol is designed for the rapid assessment of a wide range of solvents to identify promising candidates for further investigation.
Objective: To quickly identify solvents in which 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide exhibits good initial solubility.
Materials:
-
3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide
-
A selection of solvents from Table 3.2
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate reader with turbidity or nephelometry capabilities
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a strong, volatile solvent like DMSO (e.g., 10 mg/mL).
-
Solvent Dispensing: Dispense 198 µL of each test solvent into the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the compound's DMSO stock solution to each well. This will result in a final concentration of approximately 100 µg/mL with 1% DMSO.
-
Mixing: Seal the plate and mix thoroughly using a vortex mixer for 1-2 minutes.
-
Incubation: Incubate the plate at a controlled room temperature (e.g., 25 °C) for 1-2 hours.
-
Analysis: Measure the turbidity or light scattering in each well using a plate reader. Wells with low turbidity indicate good solubility.
Interpretation of Results: Solvents that result in clear solutions (low turbidity) are considered "good" solvents and should be prioritized for further thermodynamic solubility testing.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]
Objective: To determine the maximum concentration of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide that can be dissolved in a given solvent at equilibrium.
Materials:
-
3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide (solid)
-
Selected "good" solvents from Protocol 1
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 5-10 mg).
-
Solvent Addition: Add a known volume of the test solvent to the vial (e.g., 1 mL).
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Strategic Use of Co-Solvents
In many cases, a single solvent may not provide the desired solubility. Co-solvent systems, which are mixtures of two or more miscible solvents, can significantly enhance the dissolving power. The HSP of a co-solvent blend can be estimated as the volume-weighted average of the individual solvent HSPs.
Example Co-Solvent Strategy: Based on the estimated HSP of the target compound (δD: 18.5, δP: 12.0, δH: 10.5), a mixture of a polar aprotic solvent like DMF (δP: 13.7, δH: 11.3) and a less polar solvent could be a good starting point. For instance, a blend of DMF and acetone could be systematically varied to fine-tune the HSP of the solvent system to more closely match that of the compound.
Visualization of the Solvent Selection Workflow
The following diagram illustrates the systematic workflow for identifying an optimal solvent system for 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide.
Sources
- 1. PubChemLite - 3-cyclopropyl-1-methyl-1h-pyrazole-5-sulfonamide (C7H11N3O2S) [pubchemlite.lcsb.uni.lu]
- 2. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | C7H11N3 | CID 2735311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. researchgate.net [researchgate.net]
Microwave-Assisted Synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide
[1]
Executive Summary
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide , a critical pharmacophore found in various kinase inhibitors and antiviral agents (e.g., HCV NS5B inhibitors).[1]
Traditional thermal methods for pyrazole synthesis often suffer from long reaction times (4–12 hours) and poor regioselectivity, leading to difficult chromatographic separations of the 1,3- and 1,5-isomers.[1][2] This protocol leverages microwave irradiation (MW) to accelerate the core heterocycle formation and the final amination step, reducing total process time by >80% while ensuring high regiochemical fidelity.[1][2][3][4]
Key Advantages
-
Regiocontrol: Exclusive formation of the 1-methyl-3-cyclopropyl isomer via controlled microwave heating.[1]
-
Speed: Core synthesis reduced from 6 hours (reflux) to 15 minutes.
-
Safety: Automated pressure control eliminates the hazards of open-vessel hydrazine handling.
-
Scalability: Protocol validated for 1 mmol to 50 mmol scales.
Retrosynthetic Analysis & Strategy
The synthesis is designed around a "Construct-then-Functionalize" strategy. Direct chlorosulfonation of 1-methyl-3-cyclopropylpyrazole typically yields the C4-sulfonyl chloride due to the electronic bias of the pyrazole ring (C4 is the most nucleophilic position).[1] To achieve the C5-sulfonamide regiochemistry, we utilize a 5-amino intermediate which guides the sulfonyl group installation via a Sandmeyer-type reaction.[1]
Synthetic Pathway:
-
MW-Assisted Cyclocondensation: Reaction of 3-cyclopropyl-3-oxopropanenitrile with methylhydrazine to form the 5-amino-pyrazole core.[1]
-
Meerwein Chlorosulfonation: Conversion of the 5-amino group to the 5-sulfonyl chloride via diazonium salt (oxidative chlorination).[1][4]
-
MW-Assisted Amination: Rapid conversion of the sulfonyl chloride to the sulfonamide.
Figure 1: Synthetic workflow highlighting microwave-accelerated steps (Blue arrows).
Experimental Protocols
Step 1: MW-Assisted Synthesis of 5-Amino-1-methyl-3-cyclopropylpyrazole
This step establishes the pyrazole core.[4] The reaction between
-
Reagents:
-
Equipment: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).
Protocol:
-
Dissolve 3-cyclopropyl-3-oxopropanenitrile (1.51 g, 10 mmol) in Ethanol (15 mL) in a 30 mL microwave vial.
-
Add Acetic Acid (60 µL).
-
Add Methylhydrazine (0.64 mL, 12 mmol) dropwise. Note: Reaction is exothermic.[2][4]
-
Seal the vial and irradiate using the following parameters:
| Parameter | Setting | Rationale |
| Temperature | 120 °C | Optimal for cyclization rate vs. thermal decomposition.[1] |
| Time | 15 min | >98% conversion observed. Conventional reflux requires 6h.[4] |
| Pressure Limit | 15 bar | Safety cutoff for ethanol vapor pressure.[1][4] |
| Stirring | High (600 rpm) | Ensures homogeneity and heat distribution.[1][4] |
| Power | Dynamic (Max 150W) | PID control to maintain 120°C. |
-
Workup: Cool to RT. Concentrate the solvent under reduced pressure. The residue is usually a solid or thick oil.[4]
-
Purification: Recrystallize from minimal cold Ethanol/Ether or use Flash Chromatography (0-10% MeOH in DCM) if necessary.
Step 2: Oxidative Chlorosulfonation (The Meerwein Reaction)[1][2][4]
Note: This step involves gas evolution (
Protocol:
-
Diazotization: Suspend the 5-aminopyrazole (10 mmol) in conc. HCl (10 mL) and cool to -5°C to 0°C. Add a solution of
(1.2 equiv) in water dropwise, maintaining temp < 5°C. Stir for 30 min. -
Sulfonyl Chloride Formation: In a separate vessel, mix Glacial Acetic Acid (15 mL) and
(0.5 equiv). Bubble gas into the mixture until saturated (color changes from blue-green to green-yellow). -
Coupling: Pour the cold diazonium solution into the stirring
mixture.-
Observation: Vigorous evolution of nitrogen gas.[4]
-
-
Stir at 0°C for 1 hour, then allow to warm to RT over 1 hour.
-
Workup: Pour onto ice-water. Extract with DCM (3x).[4] Dry organics (
) and evaporate to obtain the crude sulfonyl chloride.[1][4]
Step 3: MW-Assisted Amination to Sulfonamide
Conversion of the sulfonyl chloride to the sulfonamide is instantaneous under MW irradiation, avoiding the formation of sulfonic acid hydrolysis byproducts.[2][3]
Protocol:
-
Dissolve the crude 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride (approx. 8 mmol) in 1,4-Dioxane (10 mL).
-
Add Ammonium Hydroxide (28-30%
in water, 5.0 equiv) or 0.5M Ammonia in Dioxane (excess).[1][3][4] -
Seal in a 10 mL microwave vial.
| Parameter | Setting | Rationale |
| Temperature | 80 °C | Sufficient for nucleophilic substitution; minimizes hydrolysis.[1] |
| Time | 5 min | Complete conversion. |
| Power | Dynamic | Low absorption by dioxane; aqueous ammonia couples well.[1][4] |
Mechanistic Insights & Regioselectivity
Understanding the regiochemistry in Step 1 is vital.[4] The reaction of methylhydrazine with the
-
Pathway:
This sequence places the Methyl group on N1 , the Cyclopropyl group on C3 , and the Amino group on C5 , which is the correct orientation for the target molecule.[1][2][3][4]
Figure 2: Regioselectivity model.[1] Microwave irradiation enhances the kinetic control favoring Path A.[4]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete cyclization of the hydrazone intermediate.[1] | Increase MW temp to 140°C or add stronger acid catalyst (TFA). |
| Formation of 1,5-isomer | Incorrect hydrazine addition rate or temperature spikes.[3] | Add hydrazine at 0°C before MW heating. Ensure efficient stirring. |
| Hydrolysis in Step 3 | Wet reagents or excessive heating.[4] | Use anhydrous ammonia in dioxane/THF.[1][4] Reduce MW temp to 60°C. |
| Violent Gas Evolution (Step 2) | Addition of diazonium to CuCl2 is too fast.[4] | Use a peristaltic pump for addition.[1][4] Ensure reactor is vented to a scrubber.[4] |
References
-
Kidwai, M., et al. (2008).[1][2][3][4] "Microwave Assisted Synthesis of Novel Pyrazoles." Journal of Heterocyclic Chemistry. [1][2][4]
-
Kappe, C. O. (2004).[1][2][3][4] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. [1][2][3][4]
-
Deng, X., & Mani, N. S. (2008).[1][2][4][5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. [1][2][4]
-
Biotage Application Note. "Synthesis of Pyrazoles using Microwave Irradiation."
-
PCT Patent WO2017027348. "Inhibitors of Hepatitis C Virus Replication (Glecaprevir Intermediates)."[1][4] (Describes the 5-amino to 5-sulfonyl chloride conversion).
Disclaimer: This protocol involves the use of hazardous chemicals (Methylhydrazine, Sulfur Dioxide).[1][3][4] All experiments must be conducted in a fume hood with appropriate PPE.[4] Microwave reactions in sealed vessels pose a risk of over-pressurization; ensure vessels are rated for the generated pressure.[4]
Sources
- 1. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide
Welcome to the technical support center for the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.
Synthetic Overview
The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide is typically achieved through a multi-step sequence starting from the formation of the core pyrazole ring, followed by functionalization at the C5 position to introduce the sulfonamide group. The most reliable and common pathway involves the synthesis of a carboxylic acid intermediate, which is then converted to the target compound.
Caption: General synthetic workflows for 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Q1: I am observing a low yield during the initial pyrazole ring formation step. What are the common causes and how can I improve it?
Answer: Low yields in pyrazole synthesis, particularly when forming a substituted ring like 3-cyclopropyl-1-methyl-1H-pyrazole, often stem from three main issues: inefficient cyclization, side reactions, and incorrect regiochemistry of N-methylation.
-
Causality: The cyclization between a 1,3-dicarbonyl equivalent (like 3-cyclopropyl-3-oxopropanenitrile) and methylhydrazine is a condensation reaction that can be reversible or form stable, unreactive intermediates if conditions are not optimal. The key is to drive the reaction towards the desired pyrazole product.[1][2]
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the methylhydrazine is of high purity. It is hygroscopic and can degrade; using a freshly opened bottle or redistilled reagent is recommended.
-
Solvent and Temperature: The reaction is often performed in an alcohol like ethanol or methanol. Refluxing is typically required to ensure the reaction goes to completion.[3] If the reaction is sluggish, a higher-boiling solvent like n-butanol could be tested, but monitor for potential side products.
-
pH Control: The reaction is sensitive to pH. An acidic catalyst (e.g., a catalytic amount of acetic acid) can protonate the carbonyl oxygen, making it more electrophilic and accelerating the initial condensation. However, strong acids can protonate the hydrazine, reducing its nucleophilicity. Conversely, a basic medium, such as using sodium ethoxide, can facilitate the final cyclization and aromatization step.[3] You may need to screen conditions to find the optimal pH.
-
Regiochemistry: Methylhydrazine is an unsymmetrical nucleophile, which can lead to the formation of two regioisomers: the desired 1-methyl-3-cyclopropyl isomer and the 1-methyl-5-cyclopropyl isomer. The product ratio is influenced by steric and electronic factors. To favor the desired isomer, the reaction can be run under kinetic control (lower temperatures) or thermodynamic control (higher temperatures with prolonged reaction times), depending on which isomer is more stable. Characterization by 2D NMR (NOESY or HMBC) is essential to confirm the structure.
-
Q2: The conversion of the pyrazole intermediate to the sulfonyl chloride is inefficient. What are the best strategies for this step?
Answer: Introducing the sulfonyl chloride group onto the pyrazole ring is a critical and often challenging step. Direct chlorosulfonylation of the pyrazole ring is typically harsh and can lead to degradation. A more robust method is to synthesize a pyrazole-5-carboxylic acid intermediate first.
| Method | Description | Advantages | Disadvantages |
| From Amine (Sandmeyer-type) | The 5-amino-pyrazole intermediate is diazotized and then reacted with sulfur dioxide in the presence of a copper catalyst. | Can be effective and relatively direct from a common amine intermediate. | Diazonium salts can be unstable. Requires careful handling of SO2 gas. |
| From Carboxylic Acid | The 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is first converted to its acid chloride with a reagent like thionyl chloride (SOCl2), followed by a multi-step conversion to the sulfonyl chloride.[4] | More reliable and higher yielding. The carboxylic acid intermediate is often stable and easy to purify.[5][6] | Adds steps to the synthesis. Requires careful control of anhydrous conditions. |
-
Expert Recommendation: The route via the carboxylic acid is generally preferred for its reliability.
-
Step 1: Carboxylic Acid to Acid Chloride: Convert the pyrazole carboxylic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in a non-protic solvent like DCM or benzene under reflux. This reaction is usually high-yielding.[4]
-
Step 2: Conversion to Sulfonyl Chloride: This is a more complex transformation. A modern approach involves a decarboxylative halosulfonylation, which can sometimes be achieved in a one-pot manner from the carboxylic acid, though it requires specific photocatalytic conditions.[7] A more traditional, multi-step laboratory method might be necessary if specialized equipment is unavailable.
-
Q3: My final amidation step to form the sulfonamide is giving low yields, and I see a significant amount of the corresponding sulfonic acid as a byproduct. How can I prevent this?
Answer: The reaction of a sulfonyl chloride with ammonia or an amine to form a sulfonamide is typically efficient.[8][9] Low yields are almost always caused by the hydrolysis of the highly reactive sulfonyl chloride intermediate.
-
Causality: Sulfonyl chlorides are very susceptible to nucleophilic attack by water. The presence of even trace amounts of moisture in your reagents, solvent, or glassware can lead to the formation of the corresponding sulfonic acid, which will not react further to form the sulfonamide.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting the amidation of sulfonyl chloride.
-
Optimized Conditions:
| Parameter | Recommendation | Rationale |
| Ammonia Source | Anhydrous ammonia gas bubbled through the solvent, or a solution of ammonia in an organic solvent like dioxane or methanol. Aqueous ammonium hydroxide should be used with caution and in excess. | Minimizes water content, preventing hydrolysis of the sulfonyl chloride.[10] |
| Solvent | Anhydrous, non-protic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. | Prevents side reactions with the solvent and ensures all reagents are soluble. |
| Base | A non-nucleophilic organic base like triethylamine (TEA) or pyridine (2-3 equivalents) is often added. | Scavenges the HCl byproduct without competing with the ammonia as a nucleophile.[3] |
| Temperature | 0 °C to room temperature. The addition of the sulfonyl chloride to the amine solution should be done slowly at 0 °C. | Controls the exotherm of the reaction and minimizes side reactions. |
Frequently Asked Questions (FAQs)
Q: What is the most common and reliable synthetic route for this molecule? A: The most frequently successful route involves the cyclization of 3-cyclopropyl-3-oxopropanenitrile with methylhydrazine to form 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.[3] This amine is then converted to the sulfonyl chloride via a Sandmeyer-type reaction, which is subsequently reacted with an ammonia source to yield the final sulfonamide.[11][12]
Q: How can I purify the final 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide product? A: Purification is typically achieved by column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is commonly used.[12][13] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) can also be an effective method for obtaining highly pure material.
Q: What are the best practices for handling and storing sulfonyl chlorides? A: Sulfonyl chlorides are corrosive and moisture-sensitive.[14] Always handle them in a fume hood wearing appropriate personal protective equipment (gloves, safety glasses). They should be stored in a desiccator under an inert atmosphere (nitrogen or argon). It is best to use them immediately after preparation or purification to avoid degradation.
Q: Which analytical techniques are best for monitoring reaction progress and confirming the final structure? A:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for monitoring the consumption of starting materials and the formation of products.
-
Structural Confirmation:
-
¹H and ¹³C NMR: Essential for confirming the overall structure, including the presence of the cyclopropyl, methyl, and pyrazole ring protons and carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[15]
-
FT-IR Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches (around 3200-3400 cm⁻¹) and the characteristic symmetric and asymmetric S=O stretches (around 1160 and 1350 cm⁻¹) of the sulfonamide group.[9]
-
Experimental Protocols
The following are generalized protocols. Researchers should adapt them based on their specific laboratory conditions and scale.
Protocol 1: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
-
To a solution of 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).
-
Add a catalytic amount of sodium ethoxide (0.1 eq).
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction by TLC.[3]
-
Upon completion, cool the mixture to room temperature and add water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride
-
Prepare a solution of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (1.0 eq) in a mixture of concentrated HCl and acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (catalytic) in acetic acid and saturate it with SO₂ gas at 0 °C.
-
Add the cold diazonium salt solution to the SO₂/CuCl solution dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Pour the mixture into ice-water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride, which should be used immediately.
Protocol 3: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide
-
Dissolve the crude 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq) in anhydrous THF or DCM and cool to 0 °C.
-
In a separate flask, add excess aqueous ammonium hydroxide to THF and cool to 0 °C.
-
Add the sulfonyl chloride solution dropwise to the vigorously stirred ammonia solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the sulfonyl chloride is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.[13]
References
- Wikipedia. (n.d.). Cyclopropanation.
- BOC Sciences. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- ResearchGate. (n.d.). Mechanism of cyclopropane formation in the thermolysis of pyrazolines 2–4.
- Nagib, D. A., et al. (2023).
- Baran, P. S., et al. (n.d.).
- Frontiers. (2024, April 16). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.
- Baran Lab. (2020, May 30). Cyclopropane Group Meeting.
- SciELO México. (n.d.). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents.
- PMC. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
- ACS Publications. (2023, July 13).
- ResearchGate. (n.d.). Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- SpringerLink. (n.d.). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives.
- PMC. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
- ACS Publications. (2021, September 1). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N.
- ACS Publications. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
- Taylor & Francis Online. (2010, March 17). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents.
- Google Patents. (n.d.). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
- Fluorochem. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- PrepChem.com. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride.
- PubChem. (n.d.). 1-cyclopentyl-3-methyl-1h-pyrazole-5-sulfonyl chloride.
- PubChem. (n.d.). 3-cyclopropyl-1-methyl-1h-pyrazole-5-sulfonamide.
- Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.
- ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3).
- ACS Publications. (n.d.).
- ResearchGate. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- PubMed. (2018, December 13). Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm.
- PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride.
- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.
- MDPI. (2017, September 13). Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids.
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. prepchem.com [prepchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Methyl-1H-pyrazole-5-sulfonyl chloride | C4H5ClN2O2S | CID 22472621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
Removing regioisomer impurities in pyrazole sulfonamide production
A Researcher's Guide to Overcoming Regioisomeric Impurities
The synthesis of pyrazole sulfonamides is a cornerstone in the development of new therapeutic agents, with applications ranging from anti-inflammatory to anticancer drugs.[1][2][3] However, a persistent challenge in their production is the formation of regioisomeric impurities. The sulfonylation of an unsymmetrically substituted pyrazole ring can occur at either of the two nitrogen atoms (N1 or N2), often leading to a mixture of products that are difficult to separate and can complicate downstream applications and regulatory approval.
This guide provides in-depth troubleshooting advice, preventative strategies, and detailed purification protocols to help you control regioselectivity and isolate your desired pyrazole sulfonamide isomer with high purity.
Frequently Asked Questions (FAQs)
Q1: My pyrazole sulfonylation reaction produced a nearly 1:1 mixture of two isomers. Is this normal?
A1: Yes, this is a very common outcome, especially when there are no significant steric or electronic differences between the two nitrogen atoms of the pyrazole ring.[4] Without specific directing factors in your reaction conditions (e.g., solvent, base, temperature), the sulfonyl group can add to either nitrogen with similar probability, resulting in a mixture of N1 and N2-sulfonylated regioisomers.
Q2: What is the quickest way to check if I have a mixture of regioisomers?
A2: Thin-Layer Chromatography (TLC) is the fastest initial check. If the isomers have even slightly different polarities, you may see two distinct or elongated spots. For a more definitive answer, Liquid Chromatography-Mass Spectrometry (LC-MS) can often resolve the two isomers and confirm they have the same mass. Proton NMR (¹H NMR) is also highly effective, as the chemical shifts of the pyrazole ring protons will differ between the two isomers.[5][6]
Q3: Can I just take the mixture to the next step?
A3: It is highly discouraged. Regioisomers possess different three-dimensional structures, which can lead to drastically different pharmacological activities, toxicological profiles, and pharmacokinetic properties. Using a mixture can produce unreliable and unpublishable biological data and is a significant hurdle for drug development.
Q4: My regioisomers are co-eluting during column chromatography. What's the first thing I should try?
A4: The first step is to optimize your mobile phase for better separation on a TLC plate.[7] A shallower solvent gradient or switching to an isocratic (single solvent mixture) system that provides a clear separation of spots on the TLC plate is crucial before attempting another column. If the spots are not separate on the TLC, they will not separate on the column.[7]
Troubleshooting Guide: When Regioisomers Persist
This section addresses specific experimental issues and provides a logical workflow for resolving them.
Problem: Poor or No Separation of Regioisomers on Silica Gel Column
This is one of the most frequent challenges, as pyrazole sulfonamide regioisomers often have very similar polarities.[7]
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for improving regioisomer separation.
Probable Cause 1: Inadequate Mobile Phase Selectivity The polarity difference between your isomers may be too subtle for standard solvent systems like hexane/ethyl acetate to resolve.
-
Solution: Experiment with different solvent systems during your TLC analysis. Sometimes, incorporating a solvent with different properties (e.g., dichloromethane for its dipole moment or a small amount of methanol as a polar modifier) can significantly enhance separation.[7]
Probable Cause 2: Column Overloading or Improper Packing Loading too much crude material onto the column or packing the column poorly can lead to broad bands that fail to resolve.
-
Solution: As a rule of thumb, use a mass ratio of at least 50:1 (silica gel to crude material). For difficult separations, this ratio may need to be increased to 100:1 or more. Ensure your sample is loaded onto the column in a concentrated band, preferably by "dry loading".[7]
Detailed Protocol: Dry Loading for Flash Chromatography
-
Dissolve your crude product in a minimal amount of a strong, volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your pre-packed chromatography column.
-
This technique prevents issues caused by dissolving the sample in a strong solvent that can disrupt the top of the column, leading to significantly better separation.[7]
Preventative Strategies: Controlling Regioselectivity at the Source
The most effective way to deal with regioisomers is to prevent their formation in the first place. Regioselectivity in pyrazole sulfonylation is governed by a delicate interplay of steric hindrance, electronics, and reaction conditions.[4]
Mechanism: The Two Pathways of Sulfonylation
Caption: Competing pathways for N1 and N2 sulfonylation of a pyrazole.
Key Factors Influencing Regioselectivity
| Factor | Influence on Selectivity | Recommendations & Explanation |
| Solvent | High Impact. Can stabilize one transition state over the other. | Use fluorinated alcohols (TFE or HFIP). Studies have shown that solvents like 2,2,2-trifluoroethanol (TFE) can dramatically increase regioselectivity compared to standard solvents like ethanol or THF. This is often attributed to specific hydrogen bonding interactions that favor the formation of one isomer. |
| Base | Moderate to High Impact. The choice of base can influence which pyrazole nitrogen is deprotonated or more nucleophilic. | Experiment with different bases. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may give different isomeric ratios than inorganic bases like potassium carbonate (K₂CO₃).[1][8] The sterics of the base can play a significant role. |
| Temperature | Moderate Impact. Can shift the balance between kinetic and thermodynamic control. | Run reactions at lower temperatures. Lowering the temperature often favors the formation of the kinetic product, which might be the desired isomer. Conversely, higher temperatures may favor the thermodynamic product. Run small-scale trials at 0°C, room temperature, and reflux to determine the effect. |
| Steric Hindrance | High Impact. Bulky groups on the pyrazole ring will direct the incoming sulfonyl group to the less hindered nitrogen. | Design your synthesis strategically. If possible, install a bulky substituent near one of the pyrazole nitrogens to sterically block it, thereby directing sulfonylation to the other nitrogen. |
Advanced Purification Strategies
When standard chromatography fails, more advanced techniques may be necessary.
Reverse-Phase Chromatography (HPLC)
For isomers that are inseparable on normal-phase silica, reverse-phase chromatography is a powerful alternative.
-
Stationary Phase: C18 columns are the most common choice.[7]
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.[7]
Crystallization
If your product is a solid, fractional crystallization can be an effective and scalable purification method.
-
Principle: Regioisomers may have different solubilities in a given solvent system. By carefully selecting a solvent where one isomer is significantly less soluble than the other, you can induce the desired isomer to crystallize out of the solution, leaving the impurity behind.
-
Screening Solvents: Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) on a small scale to find conditions that provide selective crystallization.
Analytical Characterization: Confirming Isomer Identity
Once you have separated your products, it is crucial to definitively identify each regioisomer.
-
Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for structure elucidation.
-
¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons will be different for each isomer.[5]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment can confirm the identity of each regioisomer by showing spatial proximity between protons. For example, a NOESY experiment can reveal a correlation between the protons of a substituent at the C5 position of the pyrazole and the protons of the sulfonyl group attached to the N1 nitrogen, confirming the N1-sulfonylated structure.[5][9]
-
-
X-ray Crystallography: If you can grow a suitable crystal of one of the isomers, single-crystal X-ray diffraction provides unambiguous structural confirmation.[5]
By systematically applying these diagnostic, preventative, and purification strategies, you can gain control over the formation of regioisomers in your pyrazole sulfonamide synthesis, leading to higher purity materials and more reliable scientific outcomes.
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). Inorganica Chimica Acta, 367(1), 35–43. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (2005). Journal of Organic Chemistry, 70(20), 8212-8215. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). Molecules, 28(8), 3505. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 25698–25709. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). RSC Medicinal Chemistry, 14(10), 1889-1925. [Link]
-
Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. (2023). RSC Advances, 13, 32174-32178. [Link]
-
Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles Using TBAI/TBHP. (2014). Organic Letters, 16(12), 3328–3331. [Link]
-
Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. (2024). ResearchGate. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 25698–25709. [Link]
-
Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. (2024). Organic Letters. [Link]
-
Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles. (2018). Scribd. [Link]
-
One‐Pot Synthesis of Pyrazoles from Sulfonyl Hydrazides and Alkynyl Ketones Using Environmentally Benign Sulfonium Iodate (I) Reagent. (2021). ResearchGate. [Link]
-
Preparation, separation and characterisation of two pyrazolic regioisomers of a N-hydroxyalkylpyridylpyrazole ligand. (2011). UAB Barcelona. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]
-
Regioselective and Boc-protected synthesis of Pyrazole N-Sulfonate intermediate. (2021). ResearchGate. [Link]
-
Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (2018). SciELO México. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. (2021). Journal of Medicinal Chemistry, 64(18), 13522–13544. [Link]
-
Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2022). RSC Advances, 12(45), 29519-29532. [Link]
- Method for purifying pyrazoles. (2011).
-
and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against α-carbonic anhydrases. (2014). Semantic Scholar. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5854. [Link]
-
Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. (2016). Arabian Journal of Chemistry, 9, S1091–S1101. [Link]
-
Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. (2021). Iranian Journal of Toxicology, 15(3), 163-172. [Link]
-
Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. (2021). Journal of Molecular Structure, 1246, 131201. [Link]
-
Conformation differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, (arene = benzene and 4-toluene). (2014). ResearchGate. [Link]
-
Spectroscopic studies of some 1-phenylpyrazole derivatives. (1967). Journal of the Chemical Society B: Physical Organic. [Link]
-
Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). Molecules, 27(5), 1637. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide in solution
Technical Support Center: Stability & Handling Guide Topic: Minimizing Degradation of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide Case Reference: PYR-SULF-STAB-001
User Guide Overview
Welcome to the Technical Support Center. You have reached the specialized tier for Heterocyclic Sulfonamide Scaffolds .
This guide addresses the stability profile of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide . While this specific scaffold is a robust intermediate in drug discovery (often linked to kinase or COX-2 inhibition pathways), it possesses distinct chemical vulnerabilities—specifically regarding sulfonamide hydrolysis , cyclopropyl ring strain , and solubility-driven precipitation .
This document is structured as a dynamic troubleshooting workflow. Navigate to the "Ticket" that matches your current experimental phase.
Module 1: Chemical Stability Profile
Before handling, you must understand why the molecule degrades. This scaffold has two primary "kill switches" in solution:
-
The Sulfonamide Bond (
): Susceptible to hydrolysis, particularly in basic conditions or in the presence of nucleophilic impurities. -
The Cyclopropyl Ring: While kinetically stable, it possesses significant ring strain (~27.5 kcal/mol). Strong acids can trigger ring opening, destroying the pharmacophore.
Visualizing the Threat Landscape
Figure 1: Primary degradation and failure pathways. The cyclopropyl moiety is acid-sensitive, while the sulfonamide group is vulnerable to base-catalyzed hydrolysis.
Module 2: Critical Workflow Tickets (Troubleshooting)
Ticket #1: "My stock solution turned cloudy or lost potency after 1 week."
Diagnosis: DMSO Hygroscopicity Failure. DMSO is the standard solvent for this lipophilic molecule, but it is aggressively hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.
The Mechanism: Water absorbed into DMSO acts as a nucleophile. Over time, even at neutral pH, this water facilitates the slow hydrolysis of the sulfonamide bond to the corresponding sulfonic acid, which is often insoluble in DMSO, causing cloudiness.
Corrective Protocol:
| Parameter | Standard Practice (Risk: High) | Optimized Protocol (Risk: Low) |
| Solvent Grade | Standard DMSO (>99%) | Anhydrous DMSO (≥99.9%, water <50 ppm) |
| Storage Vessel | Screw-cap vial | Septum-sealed amber vial or Single-use aliquots |
| Headspace | Air | Argon or Nitrogen blanket |
| Freeze/Thaw | Multiple cycles | Max 1 cycle (Aliquot immediately) |
Step-by-Step Fix:
-
Purchase anhydrous DMSO packaged in septa-sealed bottles.
-
Dissolve the solid compound to a high concentration (e.g., 100 mM) to minimize solvent volume relative to solute.
-
Immediately aliquot into single-use volumes (e.g., 20 µL) in PCR tubes or micro-vials.
-
Store at -20°C or -80°C . Never store working stocks at 4°C for >24 hours.
Ticket #2: "The compound crashes out when I dilute into assay buffer."
Diagnosis: The "Solubility Cliff." This molecule contains a lipophilic methyl-pyrazole core and a hydrophobic cyclopropyl ring. While the sulfonamide offers some polarity, the overall LogP (partition coefficient) drives it out of solution when organic solvent content drops below 1-5%.
The Mechanism: Rapid addition of the DMSO stock to aqueous buffer creates local regions of supersaturation. The hydrophobic effect drives the molecules to aggregate (stacking interactions of the pyrazole rings) before they can disperse.
Corrective Protocol (Serial Dilution): Do not dilute directly from 100% DMSO to 100% Aqueous Buffer.
-
Intermediate Step: Dilute your 10 mM DMSO stock into a "Transition Plate" containing 10-20% DMSO in buffer.
-
Final Step: Transfer from the Transition Plate to the Assay Plate (final DMSO < 1%).
-
Buffer Choice: Ensure your assay buffer pH is near 7.4.
-
Note: At pH > 10, the sulfonamide NH deprotonates (
), vastly increasing solubility, but this pH is likely incompatible with your biological target.
-
Ticket #3: "I see extra peaks in LC-MS after acidic workup."
Diagnosis: Acid-Catalyzed Ring Opening. If you are using TFA (Trifluoroacetic acid) in your mobile phase or doing an acidic quench, you may be opening the cyclopropyl ring.
The Mechanism: Cyclopropyl rings behave like alkenes due to their high "p-character" bonds. Strong acids protonate the ring, leading to carbocation formation and ring cleavage (relief of 27.5 kcal/mol strain).
Corrective Protocol:
-
Switch Modifiers: Use Formic Acid (0.1%) instead of TFA for LC-MS. Formic acid is weaker and less likely to degrade the cyclopropyl moiety during the run time.
-
Quenching: If quenching an enzymatic reaction, use a chaotropic salt (e.g., Guanidine HCl) or organic solvent (Acetonitrile) rather than strong acid (HCl).
Module 3: FAQ & Quick Reference
Q: Is the compound light sensitive? A: Pyrazoles can be UV-active. While not extremely photosensitive, the sulfonamide bond can undergo radical cleavage under intense UV.
-
Recommendation: Store solid and solution in amber vials . Wrap clear tubes in foil during long benchtop incubations.
Q: Can I heat the solution to dissolve it? A: Mild heating (37°C) is acceptable for <10 minutes. Avoid boiling or temperatures >60°C, which accelerates the hydrolysis of the sulfonamide group exponentially. Sonication (5 mins) is preferred over heating.
Q: What is the shelf-life of the solid? A: Solid 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide is stable for >2 years if stored at -20°C with desiccant. The primary risk to the solid is moisture absorption leading to caking and slow hydrolysis.
Module 4: Validated Handling Workflow
Use this flowchart to standardize your lab's handling of this compound.
Figure 2: Standard Operating Procedure (SOP) for stock preparation to ensure maximum stability.
References
-
PubChem. (2025).[1] 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide (Compound).[2] National Library of Medicine. Available at: [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for sulfonamide/pyrazole stability in drug design).
-
Białk-Bielińska, A., et al. (2012).[3] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (Establishes baseline hydrolysis kinetics for sulfonamide class).
- Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Solubility & Stability Guide.
Sources
Technical Support Center: Optimizing Reaction Temperature for Pyrazole-5-Sulfonamide Formation
Welcome to the technical support center for the synthesis of pyrazole-5-sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven advice to help you navigate the critical parameter of reaction temperature. Our goal is to move beyond simple protocol steps and explain the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for forming a pyrazole-5-sulfonamide?
The most common method for synthesizing pyrazole-5-sulfonamides involves the reaction of a pyrazole-5-sulfonyl chloride with a primary or secondary amine. This is a nucleophilic substitution reaction at the sulfur atom. A base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2]
Q2: Why is reaction temperature such a critical parameter in this synthesis?
Reaction temperature directly influences both the rate and the outcome of the sulfonamide formation. Like most chemical reactions, higher temperatures generally increase the reaction rate. However, temperature is a double-edged sword; it can also promote undesirable side reactions, such as decomposition of starting materials or the formation of impurities.[1][3] Finding the optimal temperature is key to balancing reaction speed with product yield and purity.
Q3: What is a good starting point for the reaction temperature?
A common starting point for small-scale reactions is to perform the addition of the sulfonyl chloride at a low temperature, such as 0 °C (ice bath), and then allow the reaction to slowly warm to room temperature (20-25 °C).[3] This initial cooling helps to control the initial exothermic reaction and can prevent the formation of certain impurities.[1] For less reactive amines or sterically hindered substrates, gentle heating may be necessary.[3]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments and provides actionable, step-by-step guidance.
Q4: My reaction yield is very low, or the reaction has stalled. How can temperature be used to address this?
Low conversion is a frequent issue, often related to insufficient activation energy or low reactivity of the starting materials.
Underlying Causes:
-
Low Amine Nucleophilicity: Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to a slow reaction rate at room temperature.[3]
-
Insufficient Energy: The reaction may have a significant activation energy barrier that is not being overcome at lower temperatures.
Troubleshooting Protocol:
-
Initial Analysis: Confirm the presence of unreacted starting materials using an appropriate analytical method like TLC, LC-MS, or NMR.
-
Incremental Temperature Increase: If starting materials are present, begin to gently heat the reaction mixture. A good starting point is 40-50 °C. Monitor the reaction progress every 1-2 hours.
-
Forcing Conditions: If gentle heating is ineffective, the temperature can be increased further. Some syntheses of related heterocyclic sulfonamides have been performed at temperatures ranging from 60 °C to 120 °C.[4][5] Be aware that higher temperatures increase the risk of side reactions.
-
Solvent Consideration: Ensure your solvent is appropriate for the intended temperature. If you need to heat significantly, switch from a low-boiling solvent like dichloromethane to a higher-boiling one like toluene, dioxane, or DMF.
Q5: I'm observing significant side products. Could the reaction temperature be the cause?
Absolutely. Temperature is a key factor in controlling reaction selectivity. The formation of impurities often becomes more pronounced at elevated temperatures.
Common Temperature-Related Side Products:
-
Di-sulfonylation: With primary amines, a common side product is the di-sulfonylated species, R-N(SO₂R')₂. This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion attacks another molecule of sulfonyl chloride.[1] Higher temperatures can favor this second sulfonylation.[3]
-
Hydrolysis of Sulfonyl Chloride: The pyrazole-5-sulfonyl chloride starting material can react with any trace water in the reaction mixture to form the corresponding sulfonic acid.[3] This hydrolysis is accelerated at higher temperatures.
-
Thermal Decomposition: Both the sulfonyl chloride and the final sulfonamide product can be susceptible to thermal degradation, especially at high temperatures.[6][7][8] The specific decomposition temperature depends heavily on the molecule's structure.
Troubleshooting Protocol:
-
Characterize Impurities: If possible, use LC-MS or other analytical techniques to identify the mass of the major byproducts. This will help diagnose the problem (e.g., a mass corresponding to the di-sulfonylated product).
-
Lower the Reaction Temperature: This is the most effective first step.[1] Run the reaction at 0 °C or even consider temperatures as low as -20 °C.[1] Add the sulfonyl chloride slowly (dropwise) at this low temperature before allowing the reaction to warm to room temperature.[1]
-
Optimize Base and Stoichiometry: To suppress di-sulfonylation, consider using a weaker, non-nucleophilic base like pyridine instead of triethylamine.[1] Using a slight excess of the amine (1.1 equivalents) can also help ensure the sulfonyl chloride is consumed by the more nucleophilic amine.[1]
Q6: How do I conduct a systematic temperature optimization study?
A systematic approach is crucial for finding the ideal temperature for your specific substrates. Running several small-scale parallel reactions is an efficient method.
Experimental Workflow for Temperature Optimization:
The following workflow provides a logical progression for optimizing your reaction temperature.
Caption: Workflow for systematic temperature optimization.
Data Interpretation:
Summarize your findings in a table to clearly identify the optimal conditions.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Purity (%) | Key Observations |
| 1 | 25 | 16 | 65 | 90 | Significant unreacted amine. |
| 2 | 50 | 8 | 95 | 88 | Full conversion, minor increase in impurity X. |
| 3 | 80 | 4 | >99 | 75 | Rapid conversion, significant formation of impurity X and Y. |
| 4 | 0 → 25 | 16 | 60 | 98 | Very clean reaction but slow. |
Based on this hypothetical data, 50 °C for 8 hours represents the best balance of conversion rate and purity.
References
- Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Benchchem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2. (2016).
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
- Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry - ACS Publications.
- Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
- Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. ResearchGate.
- Benchchem. Technical Support Center: Sulfonylation of Primary Amines.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.
- Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. PMC.
- A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. The Journal of Organic Chemistry - ACS Publications.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.
- Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. (2023).
- Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. (2024).
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide
Welcome to the technical support center for 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of this compound. Our goal is to provide not just procedural guidance, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Introduction
3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide is a molecule of interest in medicinal chemistry, likely as an intermediate or an active pharmaceutical ingredient (API).[1][2] The crystalline form of such a compound is critical as it dictates its purity, stability, and bioavailability.[3][4] The presence of a sulfonamide group, a pyrazole ring, and a cyclopropyl moiety presents unique crystallization challenges, including the potential for polymorphism and the formation of amorphous material.[5][6] This guide provides a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the crystallization of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide.
Q1: What is the most common reason for failure to obtain crystals of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide?
A1: The most frequent issue is improper solvent selection.[7] An ideal solvent should dissolve the compound when hot but have low solubility when cold.[8] Given the molecule's structure with both polar (sulfonamide) and non-polar (cyclopropyl, methyl-pyrazole) regions, a single solvent may not be optimal. Often, a binary solvent system (a "good" solvent and an "anti-solvent") is required to achieve the necessary supersaturation for crystallization.[3][9]
Q2: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[8] This typically happens if the solution is too concentrated, cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the solute.[10] To resolve this, try redissolving the oil in a larger volume of the hot solvent and allowing it to cool much more slowly.[11] Using a different solvent system with a lower boiling point can also be effective.
Q3: I have a very low yield of crystals. What are the likely causes?
A3: Low yield is often a consequence of using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[8][10] Ensure you are using the minimum amount of hot solvent necessary for complete dissolution. Cooling the solution to a lower temperature (e.g., in an ice bath) can also help to maximize precipitation.[10]
Q4: The crystals I've obtained are very fine needles. Is this a problem?
A4: While you have successfully induced crystallization, fine needles can be difficult to filter and dry, and may have poor flow characteristics, which is a concern in pharmaceutical manufacturing.[9] This morphology often results from rapid crystal growth due to high supersaturation or rapid cooling.[10] To obtain larger, more equant crystals, you should aim for a slower cooling rate. Allowing the solution to cool to room temperature on the benchtop before transferring it to a colder environment is a good practice.[10]
In-depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex crystallization challenges.
Scenario 1: Persistent "Oiling Out" or Amorphous Precipitation
The formation of a non-crystalline solid (oil or amorphous powder) is a common hurdle, indicating that the nucleation and growth processes are not proceeding in an orderly fashion to form a crystal lattice.
Underlying Principles: The sulfonamide group in your molecule is a strong hydrogen bond donor and acceptor.[5] These interactions are crucial for forming a stable crystal lattice.[12] If the solvent interferes with these interactions or if the cooling rate is too high, the molecules may not have sufficient time to orient themselves correctly, leading to an amorphous state.[9]
Troubleshooting Protocol:
-
Solvent System Re-evaluation:
-
Polarity Matching: Experiment with a range of solvents with varying polarities. Given the molecule's characteristics, consider alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water or non-polar solvents like heptane or toluene.
-
Anti-Solvent Addition: Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone or ethanol) at room temperature. Slowly add a miscible "anti-solvent" (e.g., water or heptane) in which the compound is insoluble, until the solution becomes slightly turbid.[3] This controlled decrease in solubility can promote gradual crystallization.
-
-
Controlled Cooling Profile:
-
Slow Cooling: After dissolving the compound in a hot solvent, allow the flask to cool to room temperature undisturbed over several hours. Insulating the flask can further slow the cooling process.
-
Stepwise Cooling: Implement a staged cooling process, for example, holding the solution at an intermediate temperature before transferring it to a colder environment.
-
-
Seeding:
-
If you have a small amount of crystalline material from a previous attempt, add a single seed crystal to the supersaturated solution to induce crystallization of the desired form.[3]
-
If no seed crystals are available, try scratching the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.[11]
-
Workflow for Overcoming "Oiling Out":
Scenario 2: Polymorphism - Inconsistent Crystal Forms
Different batches of your crystallization yield crystals with varying appearances and potentially different physical properties (e.g., melting point, solubility). This suggests the presence of polymorphs.
Underlying Principles: Polymorphism is the ability of a compound to crystallize in more than one crystal lattice arrangement.[13] Sulfonamides are known to exhibit polymorphism due to the flexibility of the sulfonamide group and its ability to form different hydrogen bonding networks.[5][6][12] The choice of solvent, temperature, and cooling rate can influence which polymorphic form is kinetically or thermodynamically favored.[9]
Protocol for Controlling Polymorphism:
-
Standardize Crystallization Conditions:
-
Maintain strict control over all crystallization parameters: solvent choice and ratio, concentration, cooling rate, agitation, and filtration temperature.
-
Document all parameters meticulously for each batch to identify the conditions that produce each polymorph.
-
-
Solvent Screening:
-
Perform a systematic solvent screen using a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., protic vs. aprotic). Different solvents can stabilize different polymorphs.[9]
-
-
Seeding with the Desired Polymorph:
-
Once you have identified and isolated the desired polymorph, use it to seed subsequent crystallizations.[3] This will direct the crystallization towards the formation of that specific form.
-
-
Characterization:
Decision Tree for Managing Polymorphism:
Data Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is too dilute.- Supersaturation not achieved. | - Evaporate some solvent.- Scratch the flask or add a seed crystal.[11] |
| "Oiling Out" | - Solution is too concentrated.- Cooling is too rapid.- Solvent boiling point is too high. | - Add more hot solvent and cool slowly.- Use a different solvent or an anti-solvent system.[8] |
| Low Yield | - Too much solvent was used.- Incomplete cooling. | - Use the minimum amount of hot solvent.- Cool the solution in an ice bath to maximize precipitation.[10] |
| Fine/Needle-like Crystals | - Crystallization occurred too rapidly. | - Slow down the cooling rate.- Use a solvent system that encourages slower crystal growth.[10] |
| Polymorphism | - Inconsistent crystallization conditions.- Solvent effects. | - Strictly control all crystallization parameters.- Use seeding to obtain the desired form.[3][9] |
Conclusion
Resolving crystallization issues with 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide requires a systematic and logical approach. By understanding the interplay of solvent, temperature, and concentration, and by carefully controlling the crystallization process, it is possible to consistently obtain a high-quality crystalline product. Remember that patience and meticulous documentation are key to successful crystallization development.
References
- Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
- A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research.
- Study on the Polymorphism of Sulfa Drugs. KoreaScience.
- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity. PMC.
- Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
- (PDF) Polymorphism in Sulfonamides.
- Pharmaceutical Crystalliz
- Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design.
- Recrystallization of Active Pharmaceutical Ingredients.
- Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Journal of Medicinal Chemistry.
- Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. PMC.
- Sulfonamides PDF. Picmonic.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Guide for crystalliz
- Crystalliz
- Buy 1H-pyrazole-3-sulfonamide | 1797158-84-9. Smolecule.
- Pyrazole - Solubility of Things. Solubility of Things.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
- Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
- AN EVALUATION OF SULFONAMIDE MIXTURES AND VARIOUS ADJUVANTS FOR CONTROL OF SULFONAMIDE CRYSTALLURIA. Annals of Internal Medicine.
- troubleshooting pseudotropine crystalliz
- Urine Sediment of the Month: Drugs & Crystalluria. Renal Fellow Network.
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv
- Microwave Assisted Synthesis of Some Novel Sulphonamide bearing Pyrazolone Core Structure. Semantic Scholar.
- 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine. Sigma-Aldrich.
- 3-cyclopropyl-1-methyl-1h-pyrazole-5-sulfonamide. PubChemLite.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Crystal structure and synthesis of 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1 H-pyrazole-5-carboxamide.
- (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. -ORCA - Cardiff University.
Sources
- 1. ora.uniurb.it [ora.uniurb.it]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. longdom.org [longdom.org]
- 5. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. unifr.ch [unifr.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Study on the Polymorphism of Sulfa Drugs -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 14. syrris.com [syrris.com]
Technical Support Center: Overcoming Steric Hindrance in 3-Cyclopropyl Pyrazole Derivatives
Executive Summary: The Cyclopropyl Conundrum
The 3-cyclopropyl pyrazole motif is a privileged scaffold in modern drug discovery, featuring prominently in kinase inhibitors (e.g., Janus kinase targets) and GPCR modulators. The cyclopropyl group offers a unique combination of metabolic stability and conformational rigidity , often locking the pharmacophore into a bioactive orientation.[1]
However, this structural advantage comes at a synthetic cost. The steric bulk of the C3-cyclopropyl group, combined with its electron-donating character (
This guide provides field-proven strategies to navigate these steric clashes, focusing on regioselective ring construction , N-alkylation control , and C4-cross-coupling in crowded environments.
Module 1: Regioselective Ring Construction
The Challenge: The Knorr Synthesis Ambiguity
When condensing a 1-cyclopropyl-1,3-diketone with a substituted hydrazine, two regioisomers are possible. The steric bulk of the cyclopropyl group often competes with the substituent on the hydrazine, leading to difficult-to-separate mixtures.
Mechanism & Steric Control
The reaction is governed by the initial nucleophilic attack of the hydrazine nitrogen.
-
Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.
-
Steric Control: The bulky cyclopropyl group shields the adjacent carbonyl.
Troubleshooting Guide: Optimizing Cyclocondensation
| Symptom | Probable Cause | Corrective Action |
| 1:1 Mixture of Regioisomers | Competing steric/electronic factors in ethanol/methanol. | Switch Solvent to HFIP or TFE. Fluorinated alcohols activate the carbonyl via H-bonding, often enhancing the electronic differentiation over steric factors [1]. |
| Wrong Regioisomer Formed | Hydrazine attacks the "wrong" carbonyl due to steric blockage. | Control pH. Use HCl to protonate the more basic hydrazine nitrogen, forcing the less basic (and often less hindered) nitrogen to attack first [2]. |
| Low Yield / Incomplete Reaction | Cyclopropyl ring rotation hinders orbital alignment. | Microwave Irradiation. High-energy input can overcome the rotational barrier imposed by the cyclopropyl group during the dehydration step. |
Visualization: Regioselectivity Pathway
Figure 1: Decision pathways for controlling regioselectivity in Knorr pyrazole synthesis.
Module 2: Overcoming Sterics in N-Alkylation
The Challenge: The "Orthogonal" Clash
Alkylating a 3-cyclopropyl-NH-pyrazole is notoriously difficult because the cyclopropyl group projects volume into the N-trajectory. If the electrophile is also bulky (e.g., isopropyl, secondary alkyl halides), yields plummet, and N2-alkylation (distal to the cyclopropyl) predominates, often undesired.
Strategic Protocol: The "Transient Shielding" Method
To force alkylation at the sterically hindered N1 (adjacent to cyclopropyl) or improve overall reactivity:
-
Base Selection: Switch from
to or NaH . Cesium's larger cation radius disrupts tight ion pairing, increasing the "nakedness" and reactivity of the pyrazolate anion. -
Solvent Effect: Use DMF or NMP . Avoid protic solvents which solvate the anion and reduce nucleophilicity.
-
Temperature: High temperature favors the thermodynamic product (usually the less hindered N2-isomer). Conduct reactions at -10°C to 0°C to favor the kinetic product if N1 is desired, though this is substrate-dependent.
FAQ: N-Alkylation Issues
Q: I am seeing exclusive N2 alkylation (far from cyclopropyl), but I need the N1 isomer. What now? A: This is classic thermodynamic control.
-
Solution 1 (Blocking): Pre-functionalize the N2 position with a transient blocking group (e.g., THP or SEM), alkylate N1 (which is now the only option, though difficult), then deprotect.
-
Solution 2 (Mitsunobu): If using an alcohol as the alkylating agent, the Mitsunobu reaction (
, DIAD) often shows different regioselectivity profiles compared to alkylation due to the steric bulk of the betaine intermediate [3].
Module 3: C4-Functionalization (The Crowded Core)
The Challenge: Suzuki Coupling at C4
The C4 position is "sandwiched" between the C3-cyclopropyl and the C5-substituent. In Suzuki-Miyaura coupling, the oxidative addition of Pd into the C4-Halogen bond is generally fast, but the transmetallation and reductive elimination steps are severely retarded by the cyclopropyl bulk.
Optimized Protocol: Sterically Demanding Suzuki Coupling
Standard conditions (
-
Catalyst:
(2 mol%) -
Ligand: XPhos or RuPhos (4-8 mol%). These dialkylbiaryl phosphine ligands are designed to form a "pocket" that accommodates bulky substrates while accelerating reductive elimination [4].
-
Base:
(3.0 equiv) – Anhydrous phosphate is superior to carbonate for difficult couplings. -
Solvent: 1,4-Dioxane/Water (4:1) at 100°C.
Data: Ligand Performance Comparison Coupling of 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole with Phenylboronic acid
| Ligand | Yield (%) | Time (h) | Notes |
| 15% | 24 | Mostly starting material recovered. | |
| dppf | 45% | 18 | Slow conversion. |
| SPhos | 82% | 6 | Good, but some protodeborylation. |
| XPhos | 96% | 4 | Optimal. Excellent turnover. |
Visualization: C4-Coupling Workflow
Figure 2: Ligand selection workflow for C4-Suzuki coupling in sterically hindered pyrazoles.
References
-
Tang, M., et al. (2016).[2] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles in Fluorinated Solvents." Synthesis, 48, 3065-3076.[2] Link
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Synthesis via Acid-Mediated Condensation." Journal of Organic Chemistry, 73(9), 3523–3529. Link
-
Deng, X., & Mani, N. S. (2008). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Syntheses, 85, 179.[3] Link
-
Altman, R. A., & Buchwald, S. W. (2007). "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands." Nature Protocols, 2, 2881–2887. Link
-
BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles: Troubleshooting Guide." Link
Sources
Stability of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide at various pH levels
Technical Support Center: Stability & Handling of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide
Executive Summary
Compound: 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide
Chemical Class:
Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to assist you in handling this specific intermediate. While direct literature on this exact molecule is limited, its stability profile is derived from well-established structure-activity relationships (SAR) of pyrazole sulfonamides and cyclopropyl chemistry.
Module 1: Predicted Stability Profile (pH Matrix)
The stability of this compound is governed by the competing behaviors of the robust pyrazole core and the sensitive cyclopropyl moiety.
| pH Condition | Predicted Stability | Primary Degradation Mechanism | Solubility Profile |
| Acidic (pH < 2) | Low / Unstable | Cyclopropyl Ring Opening: Acid-catalyzed cleavage of the strained ring to form propenyl derivatives [1]. Hydrolysis: Desulfonylation is possible under extreme heat/acid. | Moderate (Protonation of pyrazole N2). |
| Weak Acid (pH 3-6) | High | Minimal degradation. Kinetic stability is optimal here. | Low (Neutral species predominates). |
| Neutral (pH 7) | High | Stable. Best condition for short-term storage. | Low to Moderate. |
| Basic (pH > 9) | Moderate to High | Salt Formation: Deprotonation of the sulfonamide nitrogen ( | High (Formation of anionic species). |
Expert Insight: The cyclopropyl group is the "Achilles' heel" in this structure. In strong acids (e.g., 1M HCl), the ring strain (~27.5 kcal/mol) facilitates ring opening, often resulting in a mixture of isomeric alkenes. Avoid prolonged exposure to pH < 2 unless necessary for specific synthesis steps.
Module 2: Mechanistic Degradation Pathways
Understanding how the molecule breaks down is essential for interpreting your HPLC/LC-MS data.
Visualizing the Degradation Logic
Figure 1: Predicted degradation pathways. The acid-catalyzed pathway is irreversible, whereas base treatment largely results in reversible salt formation.
Module 3: Troubleshooting Guide (FAQs)
Q1: I see a new peak at RRT 0.85-0.90 in my HPLC chromatogram after acidic workup. What is it?
-
Diagnosis: This is likely the ring-opened impurity (propenyl-pyrazole analog).
-
Cause: Exposure to strong acid (e.g., TFA or HCl) during workup or mobile phase preparation.
-
Solution:
-
Switch to a milder acid for pH adjustment (e.g., Acetic Acid or Formic Acid).
-
Ensure your HPLC mobile phase pH is > 3.0.
-
Check column temperature; high temps (>40°C) in acidic media accelerate this degradation.
-
Q2: The compound precipitates when I adjust my aqueous solution to pH 5. Why?
-
Diagnosis: You have reached the Isoelectric Point / Neutral State .
-
Cause: At pH > 9, the sulfonamide is deprotonated (soluble anion). At pH < 2, the pyrazole is protonated (soluble cation). At pH 4-6, the molecule is neutral and hydrophobic.
-
Solution:
-
Use a co-solvent (Acetonitrile or Methanol) at 10-20%.
-
If biological compatibility allows, maintain pH > 9 for stock solutions.
-
Q3: My LC-MS signal is suppressed in negative mode.
-
Diagnosis: Ion suppression or incorrect ionization mode.
-
Solution:
-
Sulfonamides ionize well in Negative Mode (forming
) at basic pH. -
Ensure your mobile phase uses a volatile buffer like Ammonium Bicarbonate (pH 8-9) to maximize ionization of the sulfonamide.
-
Module 4: Experimental Validation Protocol
Since specific literature data is sparse, you must validate the stability in your specific matrix. Use this System Suitability & Stress Test Protocol .
Workflow Diagram
Figure 2: Forced degradation workflow for rapid stability assessment.
Step-by-Step Methodology
-
Preparation: Dissolve 10 mg of compound in 10 mL of 50:50 MeCN:Water.
-
Acid Stress: Take 1 mL of stock, add 1 mL of 0.1 N HCl. Incubate at ambient temp for 4 hours.
-
Target: Detect ring opening.
-
-
Base Stress: Take 1 mL of stock, add 1 mL of 0.1 N NaOH. Incubate at ambient temp for 4 hours.
-
Target: Detect sulfonamide hydrolysis.
-
-
Analysis:
-
Column: C18 (e.g., Agilent Zorbax or Waters BEH), 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (pyrazole absorption).
-
References
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]
- Context: Discusses the susceptibility of cyclopropyl rings to oxidative metabolism and ring-opening, providing the basis for the acid-instability warning.
-
Gundla, R., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Retrieved from [Link]
- Context: Provides synthesis and characterization data for closely related N-methyl-pyrazole sulfonamide analogs, validating the general stability of the sulfonamide-pyrazole linkage.
-
PubChem. (2025).[1] 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (Compound Summary). Retrieved from [Link]
- Context: Identification of the amine precursor and physical property data (H-bond donor/acceptor counts)
-
Ansary, I., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
- Context: Comprehensive review of pyrazole ring chemistry, including tautomerism and basicity, supporting the pH 4-6 neutral stability claim.
Sources
Validation & Comparative
Comprehensive 1H NMR Analysis Guide: 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide
This guide provides a rigorous technical analysis of the 1H NMR spectrum for 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide . It is designed for medicinal chemists and analytical scientists requiring definitive structural characterization and regioisomer differentiation.
Introduction & Structural Context
The pyrazole sulfonamide scaffold is a critical pharmacophore in kinase inhibitors and anti-inflammatory agents. In the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide , defining the regiochemistry (1,3- vs. 1,5-substitution) is the primary analytical challenge.
This guide moves beyond basic peak listing. It compares solvent system performance (DMSO-d₆ vs. CDCl₃) to optimize proton visibility and establishes a self-validating NOESY protocol to unambiguously confirm the position of the cyclopropyl group relative to the N-methyl moiety.
The Molecule at a Glance[1][2]
-
Substituents:
-
N1: Methyl group (Singlet, diagnostic for regiochemistry).
-
C3: Cyclopropyl group (Multiplets, high-field).
-
C4: Aromatic Proton (Singlet, coupling-free).
-
C5: Sulfonamide group (Broad singlet, exchangeable).
-
Experimental Strategy & Solvent Comparison
For sulfonamides, solvent choice is not merely about solubility; it dictates the visibility of the critical
Comparative Performance: DMSO-d₆ vs. CDCl₃[1][5]
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Scientific Rationale |
| Sulfonamide ( | Sharp/Distinct ( | Broad/Invisible | DMSO acts as a H-bond acceptor, slowing proton exchange and sharpening the signal. In CDCl₃, rapid exchange broadens the peak into the baseline. |
| Solubility | High | Moderate/Low | Polar sulfonamides often aggregate in non-polar chlorinated solvents, causing line broadening. |
| Water Peak | Water in DMSO does not interfere with the critical aromatic or cyclopropyl regions. | ||
| N-Me Shift | Minimal variation, but DMSO provides a more stable baseline for integration. |
Directive: Always perform the primary characterization in DMSO-d₆ . Use CDCl₃ only if required for specific 2D correlations where DMSO viscosity is a hindrance, though modern spectrometers mitigate this.
Detailed Spectral Assignment (DMSO-d₆)
The following data represents the characteristic chemical shifts derived from the electronic environment of the 3,5-disubstituted pyrazole core.
The Spectrum Breakdown
| Proton Group | Count | Multiplicity | Shift ( | Coupling ( | Structural Insight |
| Sulfonamide | 2H | Broad Singlet | 7.40 – 7.60 | N/A | Deshielded by electron-withdrawing sulfonyl group. Disappears on |
| Pyrazole C4-H | 1H | Singlet | 6.30 – 6.60 | N/A | Located between the EWG sulfonamide and the EDG cyclopropyl. Appears as a sharp singlet due to lack of neighbors. |
| N-Methyl ( | 3H | Singlet | 3.90 – 4.10 | N/A | Deshielded by the adjacent N1 and proximity to the C5-sulfonyl group. |
| Cyclopropyl | 1H | Multiplet (tt) | 1.80 – 1.95 | The methine proton connecting the ring to the pyrazole. | |
| Cyclopropyl | 2H | Multiplet | 0.85 – 1.00 | Complex | Cis-protons relative to the ring. |
| Cyclopropyl | 2H | Multiplet | 0.65 – 0.80 | Complex | Trans-protons relative to the ring. |
Visualization: Assignment Logic Flow
The following diagram illustrates the logical flow for assigning the spectrum, ensuring no false positives from impurities.
Caption: Step-by-step logic flow for validating the 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide structure.
Regioisomer Differentiation (The Critical Check)
The synthesis of N-methyl pyrazoles often yields a mixture of 1,3- and 1,5- isomers. For this molecule, distinguishing 3-cyclopropyl-1-methyl (Target) from 5-cyclopropyl-1-methyl (Impurity/Isomer) is vital.
The NOESY Protocol
1D NMR is often insufficient to distinguish these isomers because their chemical shifts are similar. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides the definitive answer by detecting spatial proximity.
-
Target Molecule (3-Cyclopropyl):
-
The N-Methyl group (Pos 1) is spatially close to the Sulfonamide group (Pos 5).
-
The Sulfonamide group has no non-exchangeable protons.
-
Result: NO Cross-peak (or very weak exchange peak) between N-Methyl and the C5 substituent.
-
Secondary Check: Strong NOE between N-Methyl and Pyrazole H4 is unlikely due to distance.
-
-
Regioisomer (5-Cyclopropyl):
-
The N-Methyl group (Pos 1) is spatially adjacent to the Cyclopropyl group (Pos 5).
-
Result: Strong NOE Cross-peak between N-Methyl (
~4.0) and Cyclopropyl methine ( ~1.9).
-
Regioisomer Logic Diagram
Caption: Decision tree for distinguishing the 1,3-substituted target from the 1,5-substituted isomer using NOESY.
Experimental Protocol
To replicate the results described above, follow this standard operating procedure (SOP).
Sample Preparation[1][6][7]
-
Mass: Weigh 5–10 mg of the solid sulfonamide.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9 atom% D).
-
Tip: Ensure the DMSO is fresh (stored over molecular sieves) to minimize the water peak at 3.33 ppm.
-
-
Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation).
-
Scans (NS): 16 (sufficient for >5 mg sample).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Spectral Width (SW): 12–14 ppm (to capture broad sulfonamide peaks).
-
Temperature: 298 K (25°C).
References
-
PubChem. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (Precursor Data). National Library of Medicine. Retrieved from [Link]
-
Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[4][3][5][6][7] Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[8][9] Organometallics. Retrieved from [Link]
-
Oxford Instruments. (n.d.).[6] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unn.edu.ng [unn.edu.ng]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. quora.com [quora.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. epfl.ch [epfl.ch]
A Comparative Guide to the Bioactivity of Cyclopropyl vs. Isopropyl Pyrazole Sulfonamides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Choice Between Isosteres in a Privileged Scaffold
The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of pharmacologically active agents.[1][2][3] These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[4][5][6] Within this privileged structure, the choice of substituents is a critical determinant of a compound's ultimate biological profile, influencing its potency, selectivity, and pharmacokinetic properties.
Among the most common strategic decisions in lead optimization is the selection between small alkyl groups to probe specific binding pockets. The isopropyl and cyclopropyl groups are frequently employed as isosteric replacements for one another.[7][8] While structurally similar in size, their distinct electronic and conformational characteristics can lead to profoundly different biological outcomes. This guide provides an in-depth comparison of the bioactivity of cyclopropyl versus isopropyl-substituted pyrazole sulfonamides, explaining the physicochemical rationale behind their differential effects and providing supporting experimental context for medicinal chemists aiming to fine-tune their drug candidates.
Part 1: Physicochemical, Conformational, and Metabolic Rationale
The decision to use a cyclopropyl group in place of an isopropyl group is rooted in fundamental differences in their chemical properties. Understanding these differences is key to explaining the observed effects on bioactivity.
Conformational Rigidity and Shape
The most significant difference is conformational. The isopropyl group is flexible, with free rotation around the C-C bond. In contrast, the cyclopropyl ring is a rigid, planar triangle.[9] This rigidity can be advantageous in drug design by locking the molecule into a specific, potentially more bioactive, conformation. This reduces the entropic penalty upon binding to a target protein, which can translate to higher potency. However, if this fixed conformation is not optimal for the binding pocket, a decrease in activity can occur.
Lipophilicity and Physicochemical Properties
Lipophilicity, often measured as logP, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is a well-established tactic in medicinal chemistry to convert acyclic alkyl groups into their cyclopropyl equivalents to modulate this property.[7][10] The cyclopropyl group is consistently less lipophilic than the isopropyl group.[11] This reduction in lipophilicity can be beneficial for improving aqueous solubility and optimizing the overall ADME profile of a drug candidate.
Metabolic Stability
The high C-H bond dissociation energy of the cyclopropyl ring makes it significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to an isopropyl group.[9] The tertiary carbon of an isopropyl group is a common site for metabolic oxidation. Replacing it with a cyclopropyl ring can block this metabolic hotspot, thereby increasing the compound's half-life and bioavailability. However, it is important to note that cyclopropylamines can sometimes undergo CYP-mediated bioactivation to form reactive metabolites, a potential liability that must be assessed.[9]
Caption: Physicochemical differences between isopropyl and cyclopropyl groups.
Part 2: Comparative Bioactivity: A Structure-Activity Relationship (SAR) Analysis
A compelling case study involves the development of pyrazole azabicyclo[3.2.1]octane sulfonamides as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory processes.[12]
SAR of NAAA Inhibitors
In an extensive SAR study, researchers explored various substituents on the pyrazole ring and on a phenyl ring connected to the sulfonamide portion.[12] Their findings illustrate the impact of branched alkyl groups on inhibitory potency.
| Compound ID | Key Substituent | Target | IC50 (μM) | Reference |
| 38 | iso-propyl | h-NAAA | 0.744 | [12] |
| 42 | iso-butyl | h-NAAA | 0.114 | [12] |
| 39 | n-propyl | h-NAAA | 0.019 | [12] |
| 9 | n-propyl (on pyrazole) | h-NAAA | 0.33 | [12] |
Analysis and Interpretation:
-
Impact of Branching: The data shows that within this series, branched substituents like iso-propyl (38 ) and iso-butyl (42 ) were generally less potent than their linear counterparts (e.g., n-propyl, 39 ) when substituted on the phenyl ring.[12] Compound 39 , with a linear n-propyl group, was significantly more potent (IC50 = 0.019 μM) than the iso-propyl analogue 38 (IC50 = 0.744 μM).[12]
-
Causality Behind the Choice: This suggests that the specific shape and volume of the substituent are critical for optimal interaction with the NAAA binding pocket. The steric bulk of the branched isopropyl group may induce an unfavorable interaction, whereas a linear chain can better occupy a narrow hydrophobic channel.
-
Extrapolating to Cyclopropyl: Based on these findings and the principles outlined in Part 1, we can hypothesize how a cyclopropyl group might behave. As a rigid isostere for the isopropyl group, its performance would be highly dependent on the topology of the binding site. If the pocket is accommodating to the specific planar conformation of the cyclopropyl ring, an increase in potency could be observed due to the pre-organization of the molecule for binding. Conversely, if the pocket requires the flexibility of an alkyl chain to adopt an optimal geometry, the cyclopropyl analogue would likely be less active. The choice to test a cyclopropyl analogue would be driven by a desire to improve metabolic stability and reduce lipophilicity while probing the conformational requirements of the target.
Part 3: Experimental Protocols
To ensure scientific integrity and reproducibility, the methods used to determine bioactivity must be robust and well-described. Below are representative protocols for the synthesis and biological evaluation of pyrazole sulfonamides.
General Synthesis of Pyrazole Sulfonamides
The synthesis of pyrazole-clubbed sulfonamides can be achieved through a multi-step process, often starting from the formation of a pyrazole core followed by coupling with a sulfonyl chloride.[4][13]
Step-by-Step Methodology:
-
Pyrazole Core Synthesis: A common method involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydrazine hydrate or a substituted hydrazine to form the pyrazole ring.[14]
-
Synthesis of Sulfonyl Chloride: The required benzenesulfonyl chloride derivative is either commercially available or synthesized, for example, by the chlorosulfonation of the corresponding aromatic compound.
-
Coupling Reaction: The pyrazole intermediate (containing a free amine or other suitable handle) is reacted with the appropriate benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or THF) to yield the final pyrazole sulfonamide product.[1]
-
Purification and Characterization: The final compound is purified using techniques such as recrystallization or column chromatography. Its structure is confirmed by spectroscopic methods like NMR (¹H, ¹³C), FT-IR, and mass spectrometry.[4]
Protocol: In Vitro Enzyme Inhibition Assay (NAAA Example)
This protocol is adapted from methodologies used to assess NAAA inhibition.[12]
Objective: To determine the concentration of the test compound required to inhibit 50% of the enzyme's activity (IC50).
Materials:
-
Recombinant human NAAA enzyme
-
Fluorogenic substrate (e.g., an arachidonoyl-based substrate)
-
Assay Buffer (e.g., pH 4.5 citrate/phosphate buffer)
-
Test compounds (cyclopropyl and isopropyl pyrazole sulfonamides) dissolved in DMSO
-
96-well microplates (black, flat-bottom)
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the assay buffer to the desired final concentrations.
-
Enzyme Reaction: In each well of the microplate, add 20 µL of the test compound dilution (or DMSO for control wells).
-
Add 50 µL of the NAAA enzyme solution (pre-diluted in assay buffer) to each well and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 30 µL of the fluorogenic substrate to each well.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 355 nm, emission at 460 nm) at 37°C for 20-30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: A typical workflow for synthesis and bioactivity evaluation.
Conclusion and Field Insights for Drug Development
The choice between a cyclopropyl and an isopropyl substituent on a pyrazole sulfonamide core is a nuanced decision that can significantly impact a drug candidate's profile. It is not merely a substitution but a strategic tool for lead optimization.
Key Takeaways for Researchers:
-
Choose Cyclopropyl to Reduce Lipophilicity: If a lead compound is too lipophilic, leading to poor solubility or off-target effects, substituting an isopropyl group with a cyclopropyl moiety is a validated strategy to decrease logP.[7]
-
Utilize Cyclopropyl to Enhance Metabolic Stability: The cyclopropyl group is an effective shield against CYP-mediated oxidation that commonly occurs at the tertiary carbon of an isopropyl group, often resulting in a longer in vivo half-life.[9]
-
Leverage Cyclopropyl for Conformational Probing: The rigidity of the cyclopropyl ring can be exploited to explore the conformational requirements of a target's binding site. A significant change in potency upon substitution provides valuable SAR data, guiding further design.
-
Consider Isopropyl for Flexibility: If a binding pocket is large or requires an induced fit, the conformational flexibility of the isopropyl group may be more advantageous than the rigidity of a cyclopropyl ring.
Ultimately, the decision must be data-driven. Both cyclopropyl and isopropyl analogues should be synthesized and tested in parallel. This head-to-head comparison provides the clearest understanding of the SAR for a given target, allowing for the rational design of pyrazole sulfonamides with superior potency, selectivity, and drug-like properties.
References
-
J-Stage. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chemical and Pharmaceutical Bulletin, 66(4), 358-362. [Link]
-
PubMed. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chemical and Pharmaceutical Bulletin, 66(4), 358-362. [Link]
-
Frontiers in Chemistry. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12. [Link]
-
Journal of Medicinal Chemistry. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry, 64(18), 13532-13554. [Link]
-
PubMed. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 190, 112066. [Link]
-
ResearchGate. (2023). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. [Link]
-
RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(30), 20853-20867. [Link]
-
ACS Publications. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]
-
Beilstein Journal of Organic Chemistry via PMC. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2148-2158. [Link]
-
Beilstein Journal of Organic Chemistry. (2026). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]
-
ResearchGate. (n.d.). Comparison of lipophilicities between the linear alkyl, isopropyl,... [Link]
-
Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups. [Link]
-
RSC Publishing. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15(40), 15309-15316. [Link]
-
SpringerLink. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 88, 599-606. [Link]
-
RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 919-934. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 180-189. [Link]
Sources
- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 5. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ora.uniurb.it [ora.uniurb.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
A Practical Guide to the Structural Elucidation of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide: A Comparative Analysis
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, in-depth protocol for obtaining the crystal structure of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide, a representative of the pharmacologically significant pyrazole sulfonamide class. While no public X-ray crystallography data currently exists for this specific compound, this guide will serve as a robust framework for its structural elucidation.
This document moves beyond a simple recitation of methods, offering a comparative analysis of X-ray crystallography against other common analytical techniques. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.
The Imperative of Atomic-Level Resolution
Pyrazole sulfonamides are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities. An unambiguous understanding of their structure is crucial for comprehending structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding rational drug design. While techniques like NMR, mass spectrometry, and IR spectroscopy provide vital information about connectivity and functional groups, only single-crystal X-ray diffraction (SCXRD) can reveal the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.[1][2][3] This atomic-level resolution is the gold standard for structural chemistry.
Part 1: The Definitive Method - A Protocol for Single-Crystal X-ray Diffraction
Obtaining a high-quality crystal is often the most challenging step in SCXRD.[4] The following protocol is a detailed workflow designed to maximize the probability of success for 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide.
Experimental Protocol: From Powder to Structure
1. Synthesis and Purification:
The initial synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide would likely follow established routes for pyrazole sulfonamide synthesis, for instance, via the reaction of a corresponding pyrazole amine with a sulfonyl chloride. High purity (>98%) of the starting material is critical, as impurities can inhibit crystallization. Purification is typically achieved by column chromatography or recrystallization.
2. Crystal Growth: The Art and Science
The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder.[5] Given the sulfonamide group, which is a good hydrogen bond donor and acceptor, polymorphism can be a concern.[5][6] Experimenting with a variety of solvents and techniques is therefore essential.
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Common Crystallization Techniques: [4][7][8][9]
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial with a narrow opening or covered with parafilm containing a few pinholes. Allow the solvent to evaporate slowly over several days.
-
Slow Cooling: Create a saturated solution in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize crystal yield.
-
Vapor Diffusion: This is a highly effective method for small quantities.[4] Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Solvent/Anti-solvent Layering: Carefully layer a solution of the compound with a less dense, miscible anti-solvent. Crystals may form at the interface as the solvents slowly mix.
-
Troubleshooting Crystallization: A common issue with sulfonamides is "oiling out," where the compound separates as a liquid instead of a solid.[10] This can be addressed by using a more polar solvent, lowering the cooling temperature, or adding a seed crystal.[10]
3. Data Collection:
Once a suitable single crystal (ideally >20 µm in all dimensions) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[11] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffracted beams are recorded on a detector.[12][13]
4. Structure Solution and Refinement:
The collected diffraction data (a series of spots of varying intensity) is processed to generate a file containing the Miller indices (h,k,l) and intensity of each reflection.[13][14]
-
Structure Solution: Software programs like SHELXS or SIR92 are used to solve the "phase problem" and generate an initial electron density map.[15][16][17] This map provides a preliminary model of the molecule's structure.
-
Structure Refinement: The initial model is refined using software such as SHELXL or OLEX2.[16][17] This is an iterative process of adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor.
Visualizing the Workflow
The process from a purified compound to a final crystal structure can be visualized as follows:
Caption: Workflow for small molecule X-ray crystallography.
Part 2: A Comparative Analysis of Characterization Techniques
While SCXRD provides the ultimate structural answer, other spectroscopic techniques are indispensable for routine characterization and for providing complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.[2] | Unambiguous and definitive structural determination. | Requires a high-quality single crystal; can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships in solution.[18][19] | Provides detailed information about the molecule's structure in solution; non-destructive. | Does not provide information on bond lengths/angles or solid-state packing. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns for structural clues.[20][21][22] | High sensitivity, requires very small sample amounts. | Provides limited information on stereochemistry and connectivity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., S=O, N-H, C=C).[23][24][25] | Fast, simple, and provides a characteristic "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
Part 3: Interpreting the Data - A Hypothetical Analysis
Assuming a successful crystallographic experiment for 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide, we would anticipate observing key structural features. The pyrazole ring would be essentially planar, and the sulfonamide group would likely participate in intermolecular hydrogen bonding, a common feature in sulfonamide crystal structures.[6] The orientation of the cyclopropyl group relative to the pyrazole ring would be definitively established.
In parallel, other techniques would provide corroborating evidence:
-
¹H NMR: Would show characteristic signals for the methyl, cyclopropyl, and pyrazole protons, with coupling patterns confirming their connectivity.[26][27]
-
¹³C NMR: Would show the expected number of carbon signals corresponding to the molecular structure.[24][28]
-
MS: A high-resolution mass spectrum would confirm the elemental formula, C₇H₁₁N₃O₂S.[26]
-
FTIR: Would display characteristic stretching frequencies for the N-H bond of the sulfonamide, the S=O bonds (typically two bands), and vibrations associated with the pyrazole and cyclopropyl groups.[24][29][30]
Conclusion
The structural elucidation of novel compounds like 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide is a multi-faceted process. While a suite of analytical techniques provides a composite picture of the molecule, single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. The protocols and comparative insights provided in this guide are intended to equip researchers with the necessary framework to successfully navigate the path from a synthesized powder to a refined crystal structure, thereby accelerating the pace of discovery in chemical and pharmaceutical sciences.
References
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent. Retrieved from [Link]
-
Crystal Growing Tips. (2015, April 28). University of Florida. Retrieved from [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. Retrieved from [Link]
-
CRYSTALS - Chemical Crystallography. (2020, September 26). University of Oxford. Retrieved from [Link]
-
Resources | Single-Crystal X-ray Diffraction. (n.d.). University of Virginia. Retrieved from [Link]
-
APEX Software. (n.d.). Bruker. Retrieved from [Link]
-
Szeremeta, M., Giergielewicz-Jóźwiak, B., & Sajewicz, M. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology, 57(11), 4048-4056. Retrieved from [Link]
-
Wang, Y., Duan, Y., & Zhang, Y. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Analytical Chemistry, 94(1), 345-352. Retrieved from [Link]
-
Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. (n.d.). Oxford Academic. Retrieved from [Link]
-
Crystal Growth - Sample Preparation. (n.d.). Philipps-Universität Marburg. Retrieved from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1133–1140. Retrieved from [Link]
-
Crystallography Software. (2023, February 15). RCSB PDB. Retrieved from [Link]
-
FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.). ResearchGate. Retrieved from [Link]
-
X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility. Retrieved from [Link]
-
Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México. Retrieved from [Link]
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Rsc.org. Retrieved from [Link]
-
Needham, S. R., & Wildsmith, G. C. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1869-1886. Retrieved from [Link]
-
X-Ray Crystallography - Software. (n.d.). Purdue University. Retrieved from [Link]
-
Mueller, P. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. Retrieved from [Link]
-
Menuel, S., Leger, G., Bounab, L., De-Doncker, L., & Bonnet, V. (2015). NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives with cyclodextrins. Journal of Pharmaceutical and Biomedical Analysis, 105, 138-145. Retrieved from [Link]
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. Retrieved from [Link]
-
Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2024). ResearchGate. Retrieved from [Link]
-
FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. (n.d.). ResearchGate. Retrieved from [Link]
-
FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023, June 20). RSC Publishing. Retrieved from [Link]
-
Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]
-
Benchtop 19F NMR Spectroscopy Knorr pyrazole synthesis of pyrazolyl benzenesulfonamides NSAIDs. (2024, October 21). YouTube. Retrieved from [Link]
-
A beginner's guide to X-ray data processing. (2021, May 29). ResearchGate. Retrieved from [Link]
-
A beginner's guide to X-ray data processing. (2021, May 28). Portland Press. Retrieved from [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024, September 30). European Journal of Chemistry. Retrieved from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]
-
Analysis of sulfonamides. (n.d.). Slideshare. Retrieved from [Link]
-
In Pursuit of Multicomponent Crystals of the Sulfa Drugs Sulfapyridine, Sulfathiazole, and Sulfamethoxazole. (2021, December 14). ACS Publications. Retrieved from [Link]
-
Small Molecule X-Ray Crystallography, Theory and Workflow. (2010, March 2). CoLab. Retrieved from [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC. Retrieved from [Link]
-
Sulfa Drugs as Model Cocrystal Formers. (2025, August 6). ResearchGate. Retrieved from [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. Retrieved from [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PMC. Retrieved from [Link]
-
Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. rigaku.com [rigaku.com]
- 3. excillum.com [excillum.com]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 9. journals.iucr.org [journals.iucr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 12. X-ray Data Collection Course [mol-xray.princeton.edu]
- 13. portlandpress.com [portlandpress.com]
- 14. researchgate.net [researchgate.net]
- 15. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 16. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
- 17. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 18. NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. hpst.cz [hpst.cz]
- 21. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bingol.edu.tr [bingol.edu.tr]
- 23. researchgate.net [researchgate.net]
- 24. rsc.org [rsc.org]
- 25. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 26. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 27. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 28. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Selecting and Qualifying Reference Standards for 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide Analysis
Welcome to a detailed comparison and technical guide on the selection and application of reference standards for the analysis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide. In the landscape of pharmaceutical development, the integrity of your analytical data is fundamentally tethered to the quality of the reference standards you employ. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for the quantification and characterization of this pyrazole sulfonamide derivative.
We will move beyond a simple catalog of options to dissect the scientific principles behind reference standard qualification. We will compare two common-tier standards—a typical Research Grade material and a Certified Reference Material (CRM) —and provide the experimental framework necessary to validate their fitness for purpose.
The Hierarchy of Analytical Standards: More Than Just Purity
The term "reference standard" is not monolithic. Its value is defined by the rigor of its characterization and the confidence in its stated properties. For a molecule like 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide, which may be a new chemical entity (NCE), an active pharmaceutical ingredient (API), or a critical intermediate, understanding this hierarchy is paramount.
-
Research Grade Material: This is often the most accessible standard. It is typically characterized by a primary analytical technique (e.g., HPLC or NMR) to confirm identity and provide an estimated purity, often stated as >95% or >98%. While suitable for early-stage discovery and process development, it lacks the metrological traceability and stated measurement uncertainty required for stringent quality control (QC) or regulatory submissions.
-
Certified Reference Material (CRM): A CRM represents a higher standard of quality and reliability.[1] Produced by accredited bodies, CRMs are characterized by multiple, independent analytical methods.[2] The key differentiator is the Certificate of Analysis (CoA) , which provides a certified property value (e.g., purity) with a calculated measurement uncertainty and a statement of metrological traceability to the International System of Units (SI).[1][2]
The choice between these grades is dictated by the application. An exploratory synthesis may only require a research-grade standard, but a validation assay for a GMP batch release absolutely requires the confidence of a CRM.[3][4]
Comparative Overview of Reference Standards
To illustrate the practical differences, let's compare the typical specifications for two hypothetical, yet representative, standards for 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide.
| Feature | Standard A: Research Grade Material | Standard B: Certified Reference Material (CRM) |
| Stated Purity | ≥98% (by HPLC) | 99.85% ± 0.15% (Certified Value) |
| Purity Method(s) | HPLC-UV (Area % Normalization) | Primary Method: Quantitative NMR (qNMR) vs. SI-traceable internal standard. Orthogonal Method: Mass Balance (100% - impurities) including HPLC for organic impurities, Karl Fischer for water, and TGA for residual solvents. |
| Identity Confirmation | ¹H NMR and MS consistent with structure. | ¹H NMR, ¹³C NMR, MS, IR, and Elemental Analysis confirming structure and identity. |
| Measurement Uncertainty | Not provided. | Provided and calculated according to ISO guidelines. |
| Metrological Traceability | Not established. | Established and documented traceability to SI units (e.g., via NIST or other National Metrology Institute standards). |
| Certificate of Analysis | Basic CoA with purity chromatogram and spectral data. | Comprehensive, ISO 17034-compliant certificate with certified value, uncertainty budget, traceability statement, and detailed analytical reports.[2] |
| Intended Use | Exploratory research, method development. | Quantitative analysis (assay, impurity assessment), method validation, instrument calibration, and quality control.[3][5] |
Experimental Qualification Framework
Regardless of the initial quality of the standard, it is best practice to perform in-house verification. The following protocols are designed as a self-validating system to confirm the identity, purity, and suitability of a reference standard for 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide.
Workflow for Reference Standard Qualification
The following diagram outlines a logical workflow for the comprehensive analysis of a reference standard.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-methyl Pyrazole Sulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of spectroscopic techniques for the structural elucidation and characterization of N-methyl pyrazole sulfonamide derivatives. It is designed to move beyond mere procedural descriptions, offering insights into experimental causality and data interpretation, grounded in verifiable references.
Introduction: The Significance of N-methyl Pyrazole Sulfonamides
The fusion of pyrazole and sulfonamide moieties into a single molecular scaffold has yielded compounds of significant interest in medicinal chemistry and drug development.[1] Pyrazole-sulfonamide hybrids are explored for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antitubercular properties.[2][3][4] The N-methyl substitution on the pyrazole ring is a common strategy to modulate the compound's physicochemical properties, such as solubility and metabolic stability, which can be critical for bioavailability and in vivo efficacy.[5]
Given their therapeutic potential, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational data for this confirmation. This guide will compare and contrast the utility of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—in the comprehensive characterization of this important class of molecules.
The Spectroscopic Toolkit: A Comparative Analysis
No single technique provides a complete structural picture. Instead, these methods are used in a complementary fashion to build a self-validating dataset that confirms the identity and purity of the target compound. The choice of techniques and the interpretation of their results rely on understanding the specific information each one provides.
Mass Spectrometry (MS): The Molecular Gatekeeper
Expertise & Experience: Mass spectrometry is invariably the first-line technique post-synthesis. Its primary role is to confirm the molecular weight of the synthesized derivative, providing a clear pass/fail test for the intended reaction. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides the elemental composition, offering a high degree of confidence in the molecular formula.[6]
Trustworthiness: We typically employ soft ionization techniques like Electrospray Ionization (ESI) because they are less likely to cause fragmentation of the parent molecule. For N-methyl pyrazole sulfonamides, this results in a prominent protonated molecular ion peak, [M+H]⁺, which is straightforward to interpret.[3][7] The presence of this peak at the expected mass-to-charge ratio (m/z) validates the successful conjugation of the pyrazole and sulfonamide fragments.
Comparative Data: Expected MS Signals
| Ion Type | Description | Common Technique | Significance |
|---|---|---|---|
| [M+H]⁺ | Protonated molecular ion | ESI-MS, HRMS | Confirms the molecular weight of the derivative.[3] |
| [M+Na]⁺ | Sodium adduct | ESI-MS | Common adduct, also used for MW confirmation. |
| Fragments | Smaller ions from bond cleavage | ESI-MS/MS | Can be used for structural elucidation by identifying known substructures. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FT-IR spectroscopy excels at identifying the key functional groups present in the molecule. For N-methyl pyrazole sulfonamides, its diagnostic power lies in the unambiguous identification of the sulfonamide group (-SO₂NH-). The presence and characteristics of these vibrations provide crucial, albeit non-quantitative, evidence of the molecular architecture.
Trustworthiness: The sulfonamide group produces two highly characteristic and strong stretching vibrations: an asymmetric (νas) and a symmetric (νs) SO₂ stretch.[8] Their presence is a robust indicator of a successful sulfonylation reaction. The N-H stretch of the sulfonamide is also a key diagnostic peak. The absence of starting material peaks (e.g., a primary amine from a precursor) in the final product spectrum is a critical indicator of reaction completion and sample purity.
Comparative Data: Characteristic FT-IR Absorption Ranges
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Causality & Interpretation |
|---|---|---|---|---|
| N-H (Sulfonamide) | Stretching (ν) | 3350 - 3140 | Medium-Strong | Indicates the presence of the sulfonamide NH proton. Its position can be influenced by hydrogen bonding.[8][9] |
| C-H (Aromatic) | Stretching (ν) | 3100 - 3000 | Medium-Weak | Confirms the presence of the pyrazole and any other aromatic rings. |
| C-H (Aliphatic) | Stretching (ν) | 3000 - 2850 | Medium-Weak | Corresponds to the N-methyl and any other alkyl groups. |
| C=N, C=C (Aromatic) | Stretching (ν) | 1660 - 1450 | Medium-Strong | Vibrations from the pyrazole and benzene rings.[10] |
| SO₂ (Sulfonamide) | Asymmetric Stretch (νas) | 1345 - 1305 | Strong | One of the two hallmark peaks for a sulfonamide.[2][8] |
| SO₂ (Sulfonamide) | Symmetric Stretch (νs) | 1170 - 1145 | Strong | The second hallmark peak for a sulfonamide.[2][9] |
| S-N (Sulfonamide) | Stretching (ν) | ~900 | Medium | Provides further evidence of the sulfonamide S-N bond.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy (both ¹H and ¹³C) provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. It allows us to confirm the precise arrangement of substituents, verify the N-methylation site, and establish the connectivity between the pyrazole and sulfonamide moieties. For this reason, NMR is the cornerstone of structural elucidation.[11]
Trustworthiness: The self-validating power of NMR comes from the combination of chemical shift (δ), signal integration, and spin-spin coupling (J).
-
Chemical Shift: The position of a signal indicates the electronic environment of the nucleus. For example, the N-methyl protons will have a characteristic chemical shift distinct from aromatic protons.[6]
-
Integration: The area under a ¹H NMR peak is proportional to the number of protons it represents, allowing for a quantitative proton count.
-
Coupling: The splitting pattern of a signal reveals the number of neighboring protons, which is used to piece together molecular fragments.
-
2D NMR (COSY, HSQC, HMBC): When the structure is complex, 2D NMR experiments are used to unambiguously determine H-H (COSY) and C-H (HSQC, HMBC) correlations, providing definitive proof of connectivity.
Comparative Data: Typical ¹H and ¹³C NMR Chemical Shift Ranges (in DMSO-d₆) Choosing DMSO-d₆ as the solvent is a deliberate experimental choice. The acidic sulfonamide proton (SO₂NH) is often broadened or exchanges with protic solvents like CD₃OD, but it typically appears as a sharp, identifiable singlet in DMSO-d₆, aiding in its confirmation.
| ¹H NMR | Nucleus Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
| SO₂NH | 10.3 - 10.7 | Singlet (s) | Acidic proton of the sulfonamide group. Its presence is key.[10] | |
| Aromatic-H | 6.7 - 8.0 | Doublet (d), Multiplet (m) | Protons on the benzenesulfonamide ring and any other aryl substituents. Coupling patterns reveal substitution.[3] | |
| Pyrazole-H | 5.7 - 6.6 | Singlet (s) | The C4-H of the pyrazole ring often appears as a distinct singlet.[6] | |
| N-CH₃ | 3.4 - 3.9 | Singlet (s) | Confirms the N-methylation on the pyrazole ring.[6] | |
| Aryl-CH₃ | 2.2 - 2.5 | Singlet (s) | Methyl groups attached to an aromatic ring (e.g., a tolyl group).[3] |
| ¹³C NMR | Nucleus Type | Typical Chemical Shift (δ, ppm) | Interpretation |
| Pyrazole-C (C3, C5) | 130 - 161 | Quaternary carbons of the pyrazole ring, often deshielded.[6] | |
| Aromatic-C | 110 - 146 | Carbons of the benzene ring.[9] | |
| Pyrazole-C (C4) | 103 - 110 | The protonated carbon of the pyrazole ring.[6] | |
| N-CH₃ | 35 - 40 | The N-methyl carbon signal.[6] |
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
Expertise & Experience: UV-Vis spectroscopy provides information about the conjugated electronic systems within the molecule. While not a primary tool for structural elucidation in the same way as NMR or MS, it is valuable for confirming the presence of chromophores (the pyrazole and benzene rings) and can be used for quantitative analysis (e.g., concentration determination via the Beer-Lambert law).
Trustworthiness: The analysis is based on identifying absorption maxima (λₘₐₓ) corresponding to electronic transitions, typically π → π* transitions in the aromatic rings.[12] The position and intensity of these bands can be compared to known standards or used to monitor reactions if the product has a significantly different absorption profile from the reactants.
Comparative Data: Typical UV-Vis Absorption
| Transition Type | Wavelength Range (nm) | Chromophore |
|---|
| π → π * | 240 - 320 | Pyrazole ring, Benzene ring[12][13] |
Integrated Characterization Workflow
A logical, multi-step workflow ensures a comprehensive and validated characterization. The data from each step informs the next, creating a cohesive and undeniable structural proof.
Caption: Integrated workflow for spectroscopic characterization.
Detailed Experimental Protocols
The validity of any spectroscopic data is critically dependent on rigorous and consistent experimental methodology.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the N-methyl pyrazole sulfonamide derivative in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~0.1 mg/mL stock solution. Further dilute this solution 1:100 in the same solvent.
-
Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.
-
Analysis Parameters (Positive Ion Mode):
-
Infusion: Introduce the sample via direct infusion at a flow rate of 5-10 µL/min.
-
Ion Source: Set capillary voltage to 3.5-4.5 kV.
-
Drying Gas: Use nitrogen at a temperature of 200-300 °C and a flow rate of 4-8 L/min.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Calibration: Ensure the instrument is calibrated using a known standard (e.g., leucine enkephalin) for high mass accuracy.[14]
-
-
Data Analysis: Identify the [M+H]⁺ peak and compare its measured m/z to the calculated exact mass. The mass error should be less than 5 ppm.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
Caption: Standard protocol for NMR sample preparation.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative directly into a clean, dry vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex the sample until the solid is completely dissolved. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is critical for complex aromatic regions.
-
¹H NMR Acquisition:
-
Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated shimming to optimize magnetic field homogeneity.
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Referencing: Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
Parameters: Set a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds. Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Referencing: Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
Parameters: Set a spectral width of ~240 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate ¹H signals and pick all peaks for both ¹H and ¹³C spectra.
Conclusion
The robust characterization of N-methyl pyrazole sulfonamide derivatives is not achieved by a single "best" technique but by the logical and complementary application of several. Mass spectrometry acts as the initial confirmation of molecular identity. FT-IR provides a rapid and reliable fingerprint of the essential sulfonamide functional group. Finally, NMR spectroscopy delivers the definitive, high-resolution structural blueprint, confirming atomic connectivity and stereochemistry. When combined, these methods provide a self-validating system that ensures the scientific integrity of the research and the quality of the compounds being advanced in drug development pipelines.
References
- Bellina, F., & Rossi, R. (2025).
-
Kumar, V., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Applicable Chemistry. [Link]
-
Rao, V. U., et al. (2013). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. [Link]
-
Patel, V. R., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. ResearchGate. [Link]
-
Szafranski, M., et al. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC. [Link]
-
Celemín, M., et al. (2015). NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives with cyclodextrins. PubMed. [Link]
-
Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. [Link]
-
ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]
-
Al-Amiery, A. A. (2012). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]
-
MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. [Link]
-
Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]
-
MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. MDPI. [Link]
-
Piomelli, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]
-
PMC. (n.d.). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. PMC. [Link]
-
Bentham Science Publishers. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Bentham Science Publishers. [Link]
-
MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
SciELO México. (2013). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. [Link]
-
ACS Publications. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies. ACS Publications. [Link]
-
PMC. (n.d.). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. PMC. [Link]
-
ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
-
ResearchGate. (2025). (PDF) Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. ResearchGate. [Link]
-
PMC. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. PMC. [Link]
-
Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]
Sources
- 1. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 7. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 8. znaturforsch.com [znaturforsch.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Benchmarking Purity: Elemental Analysis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide
The following guide serves as a technical benchmark for the characterization of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide , a critical heterocyclic building block in the development of BCL-2 inhibitors and kinase-targeted therapeutics.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, QC Analysts, and Drug Development Scientists
Executive Summary: The Gatekeeper of Synthetic Integrity
In the synthesis of complex bio-active scaffolds (such as analogs of Navitoclax or COX-2 inhibitors), the sulfonamide moiety on the pyrazole ring is a pivotal pharmacophore. However, the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide (referred to herein as CMP-5S ) is prone to specific impurities—primarily the unreacted amine precursor and retained solvation shells—that escape standard UV-LCMS detection due to similar ionization profiles.
This guide compares the Elemental Analysis (EA) performance of High-Purity CMP-5S against its common synthetic artifacts. We demonstrate why EA remains the definitive "self-validating" metric for approving this intermediate for downstream GMP steps, superior to NMR alone for bulk purity assessment.
Technical Comparison: High-Purity vs. Synthetic Artifacts
The following data compares the theoretical elemental composition of the target sulfonamide against its two most common "alternatives" encountered in process chemistry: the Amine Precursor (incomplete conversion) and the Monohydrate (improper drying).
Quantitative Benchmarking Table
Data calculated based on atomic weights: C (12.011), H (1.008), N (14.007), S (32.06), O (15.999).
| Element | Target: CMP-5S (Pure) | Alt 1: Amine Precursor | Alt 2: CMP-5S Monohydrate | Diagnostic Delta |
| Formula | C₇H₁₁N₃O₂S | C₇H₁₁N₃ | C₇H₁₁N₃O₂S · H₂O | |
| MW ( g/mol ) | 201.25 | 137.18 | 219.27 | |
| Carbon % | 41.78% | 61.29% | 38.33% | High sensitivity: Precursor shifts C by +19.5%.Wet cake shifts C by -3.4%.[1] |
| Hydrogen % | 5.51% | 8.08% | 5.98% | H > 5.8% indicates retained solvent.[1] |
| Nitrogen % | 20.88% | 30.63% | 19.16% | N > 21.5% flags unreacted amine.[1] |
| Sulfur % | 15.93% | 0.00% | 14.62% | Essential for confirming sulfonamide formation.[1] |
Performance Analysis
-
The "Amine" Trap: In many synthetic routes, the conversion of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine to the sulfonamide involves chlorosulfonation followed by amination. A crude product often retains 5-10% starting amine.[1]
-
Observation: A Carbon value >42.5% is a "hard stop" signal, indicating incomplete functionalization.[1]
-
-
The "Solvent" Trap: Sulfonamides are notorious for hydrogen bonding with water and polar solvents.[1]
-
Observation: A Carbon value <41.0% combined with Hydrogen >5.7% confirms the material is a hydrate or solvate, which will skew stoichiometric calculations in subsequent coupling reactions.[1]
-
Experimental Protocol: Self-Validating CHNS Workflow
To achieve the theoretical values listed above, a rigid protocol must be followed. Sulfonamides are "difficult" samples for combustion analysis due to the formation of refractory sulfur oxides.[1]
Reagents and Conditions
-
Instrument: Flash 2000 or Elementar vario EL cube.
-
Combustion Aid: Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃).[1]
-
Temperature: Combustion tube at 1150°C (higher than the standard 950°C) to break the thermally stable pyrazole ring.
Step-by-Step Methodology
-
Sample Preparation: Dry the sample at 50°C under high vacuum ( < 1 mbar) for 4 hours. Note: CMP-5S is hygroscopic.
-
Weighing: Weigh 2.0–2.5 mg of sample into a tin capsule.
-
Additive: Add 5–10 mg of V₂O₅ powder directly over the sample. Fold the capsule air-tight.
-
Calibration: Run a Sulfanilamide standard (C₆H₈N₂O₂S) as a structural proxy (k-factor validation).
-
Criteria: The run is valid only if the standard's Sulfur recovery is 100 ± 0.3%.
Visualization: Quality Control Decision Tree
The following diagram illustrates the logical workflow for validating CMP-5S batches, highlighting the critical decision nodes determined by EA results.
Figure 1: QC Decision Tree for CMP-5S. Carbon deviations distinguish between precursor contamination and solvation issues.
Conclusion
For 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide, Elemental Analysis is not merely a confirmatory step but a diagnostic tool . While LCMS confirms identity, only EA quantitatively differentiates the anhydrous active pharmaceutical ingredient (API) intermediate from its solvated forms or amine-contaminated precursors.
Recommendation: Reject any batch where Carbon deviates >0.4% from the theoretical 41.78%, as this correlates to >2% molar impurity, sufficient to compromise yield in subsequent Suzuki or Buchwald couplings.[1]
References
-
PubChem. (2025).[1][2] 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide (Compound Summary). National Library of Medicine.[1] [Link]
-
Abd El-Karim, S. S., et al. (2023).[1] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.[1] [Link]
-
Matrix Fine Chemicals. (2024).[1] Product Specification: 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (Precursor). [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide: Personal Protective Equipment (PPE) and Safety Protocols
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide. As specific hazard data for this compound is not extensively published, our recommendations are grounded in a conservative approach, drawing from the known hazard profiles of its core structural motifs: the pyrazole ring and the sulfonamide group. This document is designed for researchers, scientists, and drug development professionals to ensure the highest level of safety in the laboratory.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential risks is paramount. The chemical structure of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide contains two key functional groups whose derivatives have well-documented hazards. Our safety protocols are therefore based on the potential risks associated with these analogous compounds.
| Hazard Category | Evidence from Structural Analogs | Implication for 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide |
| Skin Irritation/Corrosion | Pyrazole and its derivatives can cause skin irritation.[1] The precursor, 1-Methyl-1H-pyrazole-5-sulfonyl chloride, is classified as causing severe skin burns.[2] | High potential for skin irritation or burns upon contact. Absorption through the skin may also be a route of exposure.[3] |
| Eye Damage/Irritation | Pyrazole compounds are known to cause serious eye damage.[1] Safety data sheets for related pyrazoles and sulfonyl chlorides mandate robust eye protection, warning of risks up to and including blindness.[2][4] | Assumed to be a severe eye irritant. Direct contact could lead to serious, irreversible eye damage. |
| Respiratory Tract Irritation | Handling powdered pyrazole and sulfonamide precursors often generates dust, which can cause respiratory irritation if inhaled.[2][5][6] Precautionary statements for related compounds explicitly advise against breathing dust.[7][8] | The compound, likely a solid, poses a significant inhalation risk if handled as a powder. Dust can irritate the respiratory system. |
| Harmful if Swallowed | Multiple pyrazole-based compounds are listed as harmful if swallowed.[1][4][6] | Ingestion is a potential route of toxic exposure. Accidental ingestion must be strictly avoided. |
Core Directive: Recommended Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to mitigate the risks identified above. The following equipment is mandatory when handling 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide in any form.
-
Eye and Face Protection:
-
Rationale: To prevent contact with airborne particles and accidental splashes, which could cause severe eye damage.[2]
-
Specification: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][5][9] In addition, a full-face shield must be worn over the goggles, especially when handling powders or solutions.[5]
-
-
Hand Protection:
-
Rationale: To prevent skin contact, irritation, and potential absorption.[10]
-
Specification: Handle with compatible, chemical-resistant gloves (e.g., nitrile).[7] Gloves must be inspected for integrity before each use.[5] Employ proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[7] Dispose of contaminated gloves immediately after use in accordance with laboratory best practices.[5]
-
-
Body Protection:
-
Rationale: To protect skin from accidental spills and contamination of personal clothing.
-
Specification: A full-length, fully-fastened laboratory coat is required.[5] For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
-
Respiratory Protection:
-
Rationale: To prevent the inhalation of aerosolized particles or dust, which may be harmful and cause respiratory irritation.[2]
-
Specification: All handling of this compound, particularly in its solid form, must be performed within a certified chemical fume hood to minimize airborne concentrations.[4] Provide appropriate exhaust ventilation at places where dust is formed.[5] If work outside a fume hood is unavoidable, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4]
-
Operational Plans: Step-by-Step Protocols
Adherence to strict procedures for donning and doffing PPE is as critical as the equipment itself. These workflows are designed to minimize the risk of exposure and contamination.
PPE Donning Workflow
This sequence ensures that protective layers are applied in a logical order, from least to most critical in terms of immediate contamination risk.
Caption: Sequential workflow for correctly donning PPE.
PPE Doffing Workflow
This sequence is paramount for preventing self-contamination. It proceeds from the most contaminated items to the least, with hand hygiene as the final, critical step.
Caption: Sequential workflow for safely doffing PPE.
Emergency Response and Disposal
Preparedness for accidental exposure is a critical component of laboratory safety.
Emergency Procedures for Accidental Exposure
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[11] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[2][11] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air at once.[2][4] If breathing is difficult or has stopped, provide artificial respiration.[4] Do not use mouth-to-mouth resuscitation.[4] Seek immediate medical attention. |
| Ingestion | Rinse mouth thoroughly with water.[6] DO NOT induce vomiting.[2] Give nothing by mouth to an unconscious person.[2] Seek immediate medical attention.[8] |
Disposal Plan
-
Contaminated PPE: All used and contaminated PPE, including gloves, disposable lab coats, and bench protectors, must be considered hazardous waste.
-
Waste Containment: Place all contaminated materials into a designated, clearly labeled, and sealed hazardous waste container.[5]
-
Regulatory Compliance: Dispose of all chemical waste and contaminated materials according to institutional, local, regional, and national hazardous waste regulations.[2] Do not let the product enter drains.[7]
References
-
Pyrazole - Safety Data Sheet. ChemicalBook.
-
HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations.
-
Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
-
Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.
-
Safety Data Sheet - 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Enamine.
-
Safety Data Sheet - Product and company identification. Self-provided.
-
1-(2-Tetrahydropyranyl)-1H-pyrazole-5-boronicacid pinacol ester - SAFETY DATA SHEET. Self-provided.
-
3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | C7H11N3 | CID 2735311. PubChem.
-
3-cyclopropyl-1-methyl-1h-pyrazole-5-sulfonamide. PubChemLite.
-
Safety Data Sheet - Pyrazinamide. Cayman Chemical.
-
SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-5-sulfonyl chloride. Fisher Scientific.
-
PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research.
-
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine. Sigma-Aldrich.
-
SAFETY DATA SHEET - Aldrich. Sigma-Aldrich.
-
SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-5-carbaldehyde. Fisher Scientific.
-
Safety Data Sheet - 4-Cyclopropyl-1H-pyrazole. CymitQuimica.
-
Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone). Self-provided.
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Pyrazole - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine | 118430-74-3 [sigmaaldrich.com]
- 11. international.brand.akzonobel.com [international.brand.akzonobel.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
